Z-Gly-Gly-Phe-OH
Description
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Properties
IUPAC Name |
(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARPWSYTROKYNG-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Gly-Gly-Phe-OH chemical properties and structure
An In-depth Technical Guide to Z-Gly-Gly-Phe-OH: Chemical Properties, Structure, and Experimental Protocols
Introduction
N-α-Benzyloxycarbonyl-Glycyl-Glycyl-L-Phenylalanine, commonly abbreviated as this compound, is a protected tripeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development.[1][2] It is composed of two glycine residues and a C-terminal phenylalanine residue. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, which is crucial for preventing unwanted side reactions during stepwise peptide synthesis.[2][3] This compound serves as a vital intermediate and building block for the synthesis of more complex peptides, peptidomimetics, and therapeutic agents.[2]
This compound and its deprotected form are also utilized in enzymology as substrates for proteases like pepsin and thermolysin.[4] The unprotected tripeptide sequence, Gly-Gly-Phe, is notably employed as a cleavable linker in the design of Antibody-Drug Conjugates (ADCs), where it can be selectively cleaved by intracellular proteases to release a cytotoxic payload within target tumor cells.[] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental methodologies relevant to researchers and drug development professionals.
Chemical Structure and Identification
This compound is a tripeptide with the sequence Gly-Gly-Phe. The N-terminal amino group of the first glycine is protected by a benzyloxycarbonyl (Cbz) group, and the C-terminal phenylalanine possesses a free carboxylic acid.
Table 1: Structural and Identification Data
| Identifier | Data | Reference |
|---|---|---|
| IUPAC Name | N-(Benzyloxycarbonyl)glycyl-glycyl-L-phenylalanine | [2] |
| Synonyms | N-Cbthis compound; Cbz-Gly-Gly-Phe; Z-Glycylglycylphenylalanine | [2] |
| CAS Number | 13171-93-2 | [6][7] |
| PubChem CID | 7350179 | [8] |
| Molecular Formula | C₂₁H₂₃N₃O₆ | [6][7] |
| Canonical SMILES | O=C(O)--INVALID-LINK--CC2=CC=CC=C2 | [6] |
| InChIKey | Not explicitly found for this compound, but related structures are available. | |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 413.43 g/mol | [7] |
| Exact Mass | 413.16 Da | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥96% - ≥98% | [2][6] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water. | [2][7] |
| Storage Conditions | Store at 2–8°C or -20°C in a tightly sealed container, protected from light and moisture. | [2][7] |
| Stock Solution Storage | Store aliquoted solutions at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. |[4][7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and enzymatic analysis of this compound.
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a standard solution-phase peptide coupling method using a carbodiimide condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), a common technique for forming peptide bonds.[9]
Objective: To synthesize this compound by coupling Z-Gly-Gly-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification.
Materials:
-
Z-Gly-Gly-OH (N-Benzyloxycarbonyl-glycylglycine)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Activation of Z-Gly-Gly-OH:
-
Dissolve Z-Gly-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the neutralized phenylalanine solution to the activated Z-Gly-Gly-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification of Z-Gly-Gly-Phe-OMe:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide ester, Z-Gly-Gly-Phe-OMe.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude Z-Gly-Gly-Phe-OMe in a mixture of MeOH and water.
-
Cool to 0°C and add 1 M NaOH (1.5 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with EtOAc.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, this compound.
-
-
Final Purification:
-
If necessary, purify the final product by recrystallization or column chromatography on silica gel.
-
Protocol 2: HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of synthetic peptides. This protocol is based on typical conditions for analyzing protected peptides.[9][10]
Objective: To determine the purity of the synthesized this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Synthesized this compound sample dissolved in a small amount of acetonitrile/water.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized peptide in a 50:50 mixture of acetonitrile and water.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 260 nm (for the phenyl and Cbz groups)[9]
-
Column Temperature: 25°C
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate the peak area of the chromatogram.
-
Calculate purity as (Area of main peak / Total area of all peaks) x 100%. A purity of ≥98% is considered high.[2]
-
Protocol 3: Enzymatic Cleavage Assay
This compound can serve as a substrate for various proteases. This protocol describes a general method to test its cleavage by an enzyme like pepsin.[4]
Objective: To confirm that this compound is a substrate for pepsin.
Materials:
-
This compound
-
Pepsin (from porcine gastric mucosa)
-
Acetate buffer (e.g., 50 mM, pH 4.0)
-
Reaction tubes
-
HPLC system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of pepsin in cold acetate buffer.
-
-
Enzymatic Reaction:
-
In a reaction tube, add acetate buffer to a final volume of 500 µL.
-
Add the this compound stock solution to a final concentration of 1 mM.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the pepsin stock solution.
-
As a negative control, prepare an identical reaction mixture but add buffer instead of the enzyme solution.
-
-
Time-Course Analysis:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 50 µL of 10% TFA.
-
-
Analysis of Cleavage:
-
Analyze the quenched samples by HPLC using the method described in Protocol 2.
-
Monitor the decrease in the peak corresponding to the this compound substrate and the appearance of new peaks corresponding to the cleavage products (e.g., Z-Gly-Gly-OH and Phenylalanine).
-
Quantify the substrate remaining over time to determine the rate of cleavage.
-
Logical and Pathway Visualizations
The following diagrams illustrate key workflows and mechanisms involving the this compound peptide sequence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. Z-Gly-Phe-OH [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | C21H23N3O6 | CID 7350179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
Synthesis of N-Cbz-Gly-Gly-Phe-OH: An In-depth Technical Guide for Peptide Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of the protected tripeptide N-Cbz-Gly-Gly-Phe-OH. This peptide is a valuable building block in peptide chemistry, particularly relevant in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the mechanism of action for related peptide sequences in a therapeutic context.
Introduction to N-Cbthis compound Synthesis
The synthesis of N-Cbthis compound is a classic example of solution-phase peptide synthesis (SPPS). This method involves the sequential coupling of amino acids in a homogenous reaction mixture. Key to this process is the use of protecting groups to prevent unwanted side reactions. In this case, the N-terminus of the glycine dimer is protected by a benzyloxycarbonyl (Cbz or Z) group. The synthesis strategy involves a stepwise elongation of the peptide chain, followed by purification.
The Gly-Gly-Phe sequence is of particular interest in drug development as it can serve as a substrate for specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This property makes it a valuable component in the design of cleavable linkers for ADCs, enabling the targeted release of cytotoxic payloads.
Experimental Protocols
The synthesis of N-Cbthis compound is typically achieved in a three-step process:
-
Synthesis of N-Cbz-Gly-OH: Protection of the amino group of glycine.
-
Synthesis of N-Cbz-Gly-Gly-OH: Formation of the dipeptide.
-
Coupling and Deprotection to Yield N-Cbthis compound: Formation of the tripeptide.
Step 1: Synthesis of N-Cbz-Glycine (N-Cbz-Gly-OH)
This step involves the protection of the amino group of glycine using benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl).
Materials:
-
Glycine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve glycine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure N-Cbz-Gly-OH.
Step 2: Synthesis of N-Cbz-Glycylglycine (N-Cbz-Gly-Gly-OH)
This step involves the coupling of N-Cbz-Gly-OH with a C-terminally protected glycine, typically glycine ethyl ester hydrochloride (Gly-OEt·HCl), followed by saponification.
Materials:
-
N-Cbz-Gly-OH
-
Glycine ethyl ester hydrochloride (Gly-OEt·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure (Coupling):
-
Dissolve N-Cbz-Gly-OH and HOBt in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution.
-
In a separate flask, dissolve Gly-OEt·HCl in DCM or THF and neutralize with TEA or NMM.
-
Add the neutralized glycine ethyl ester solution to the activated N-Cbz-Gly-OH solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Cbz-Gly-Gly-OEt.
Procedure (Saponification):
-
Dissolve the crude N-Cbz-Gly-Gly-OEt in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield N-Cbz-Gly-Gly-OH.
Step 3: Synthesis of N-Cbthis compound
This final step involves the coupling of N-Cbz-Gly-Gly-OH with L-phenylalanine methyl ester hydrochloride (Phe-OMe·HCl), followed by saponification of the resulting ester.
Materials:
-
N-Cbz-Gly-Gly-OH
-
L-phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)
-
DCC
-
HOBt
-
TEA or NMM
-
DCM or THF
-
Sodium hydroxide (NaOH)
-
Methanol/Water
Procedure (Coupling):
-
Follow the same coupling procedure as in Step 2, using N-Cbz-Gly-Gly-OH as the carboxylic acid component and Phe-OMe·HCl as the amino component.
-
After workup, the crude product N-Cbz-Gly-Gly-Phe-OMe is obtained.
Procedure (Saponification):
-
Dissolve the crude N-Cbz-Gly-Gly-Phe-OMe in a mixture of methanol and water.
-
Add an aqueous solution of NaOH and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Cbthis compound.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of N-Cbthis compound and its intermediates.
| Step | Intermediate/Product | Typical Yield (%) | Melting Point (°C) | Purity (HPLC) |
| 1 | N-Cbz-Gly-OH | 85-95 | 119-122 | >98% |
| 2 | N-Cbz-Gly-Gly-OH | 80-90 | 178-180 | >98% |
| 3 | N-Cbthis compound | 75-85 | - | >95% |
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| N-Cbz-Gly-OH | C₁₀H₁₁NO₄ | 209.20 | δ 7.3 (m, 5H, Ar-H), 5.1 (s, 2H, CH₂-Ph), 3.9 (d, 2H, α-CH₂) |
| N-Cbz-Gly-Gly-OH | C₁₂H₁₄N₂O₅ | 266.25 | δ 7.3 (m, 5H, Ar-H), 5.1 (s, 2H, CH₂-Ph), 3.8-4.0 (m, 4H, α-CH₂) |
| N-Cbthis compound | C₂₁H₂₃N₃O₆ | 413.43 | δ 7.2-7.4 (m, 10H, Ar-H), 5.1 (s, 2H, CH₂-Ph), 4.6 (m, 1H, Phe α-CH), 3.8-4.0 (m, 4H, Gly α-CH₂), 3.1 (d, 2H, Phe β-CH₂) |
Visualization of Workflow and Mechanism of Action
Synthetic Workflow
The overall synthetic strategy for N-Cbthis compound is a linear, stepwise process. This can be visualized as a straightforward workflow.
Caption: Synthetic workflow for N-Cbthis compound.
Mechanism of Action: Cleavable Linker in Antibody-Drug Conjugates
The Gly-Gly-Phe sequence is a well-established cleavable linker in the field of antibody-drug conjugates (ADCs). This sequence is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells. The following diagram illustrates this mechanism.
Caption: Mechanism of action of a Gly-Gly-Phe linker in an ADC.
Conclusion
The synthesis of N-Cbthis compound is a fundamental process in peptide chemistry with significant applications in modern drug development. The protocols outlined in this guide provide a robust framework for the successful synthesis and purification of this important tripeptide. Understanding its role as a cleavable linker in ADCs highlights its relevance to researchers and scientists focused on developing next-generation targeted therapies. The provided data and visualizations serve as a practical resource for the laboratory synthesis and conceptual understanding of N-Cbthis compound and its applications.
An In-depth Technical Guide on Benzyloxycarbonyl-glycyl-glycyl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of Benzyloxycarbonyl-glycyl-glycyl-phenylalanine (Z-Gly-Gly-Phe), a synthetic tripeptide of significant interest in biochemical and pharmaceutical research. The document details its historical background, physicochemical properties, synthesis and purification protocols, and its primary application as a substrate for various proteases. While direct kinetic data for Z-Gly-Gly-Phe with certain enzymes is not extensively published, this guide compiles available data for structurally similar substrates to provide a comparative context. The information presented herein is intended to support researchers and professionals in the fields of enzymology, drug discovery, and peptide chemistry.
Discovery and Background
The discovery of Benzyloxycarbonyl-glycyl-glycyl-phenylalanine is intrinsically linked to a pivotal development in peptide chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation revolutionized the synthesis of peptides by providing a reliable method to temporarily block the N-terminus of an amino acid, allowing for the controlled, stepwise formation of peptide bonds. The "Z" in Z-Gly-Gly-Phe honors Zervas for this groundbreaking contribution.
Prior to the advent of the Cbz group, the synthesis of peptides of a defined sequence was a formidable challenge. The work of Bergmann and Zervas enabled the systematic assembly of amino acids into longer, well-defined polypeptide chains, paving the way for the synthesis of numerous biologically active peptides and advancing our understanding of protein structure and function. Z-Gly-Gly-Phe emerged as a model substrate in the subsequent decades for studying the specificity and kinetics of various proteolytic enzymes, owing to its defined sequence and the presence of a scissile peptide bond between the glycine and phenylalanine residues. Its utility as a research tool has been well-established in the fields of biochemistry and enzymology.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Gly-Gly-Phe is presented in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
| Molecular Formula | C₂₁H₂₃N₃O₆ |
| Molecular Weight | 413.43 g/mol |
| CAS Number | 13171-93-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
Enzymatic Hydrolysis and Quantitative Data
Z-Gly-Gly-Phe is widely utilized as a substrate for various endopeptidases, particularly pepsin and thermolysin. These enzymes catalyze the hydrolysis of the peptide bond, typically between the glycine and phenylalanine residues.
Pepsin
One study reported an interesting biological activity of Z-Gly-Gly-Phe under pepsin catalysis, noting an IC₅₀ of 15.8 μM for the inhibition of open sodium channels[1]. This suggests a potential, albeit likely indirect, neurological effect under specific experimental conditions.
Thermolysin
Thermolysin, a thermostable neutral metalloproteinase, also utilizes Z-Gly-Gly-Phe as a substrate. Similar to pepsin, precise Kₘ and kcat values for the hydrolysis of Z-Gly-Gly-Phe by thermolysin are not extensively documented. However, kinetic studies on related N-benzyloxycarbonyl-dipeptides and tripeptides provide a basis for understanding its enzymatic processing. The specificity of thermolysin is directed towards peptide bonds on the N-terminal side of hydrophobic residues.
To provide a comparative context, the table below summarizes kinetic data for the hydrolysis of other benzyloxycarbonyl-protected peptides by various proteases.
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Carboxypeptidase A | Z-Gly-Phe | - | - | - |
| Carboxypeptidase A | Z-Gly-Gly-Val | - | - | - |
| Chymotrypsin | Z-Ala-Ala-Phe-pNA | - | - | - |
| Papain | Z-Gly-pNP | - | - | - |
| Note: Specific kinetic data for Z-Gly-Gly-Phe with pepsin and thermolysin were not found in the reviewed literature. The data above for other substrates are for comparative purposes. |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and purification of Z-Gly-Gly-Phe are not standardized and can vary between laboratories. The following sections provide representative protocols based on established methods in peptide chemistry.
Chemical Synthesis (Solution-Phase)
This protocol describes a classical solution-phase synthesis approach.
Materials:
-
Z-Gly-Gly-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of H-Phe-OMe: To a suspension of H-Phe-OMe·HCl in DCM, add DIPEA (1.1 equivalents) dropwise at 0 °C. Stir for 30 minutes. The resulting solution contains the free base of the amino acid ester.
-
Activation of Z-Gly-Gly-OH: In a separate flask, dissolve Z-Gly-Gly-OH and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir the mixture for 30 minutes at 0 °C.
-
Coupling Reaction: Add the solution of H-Phe-OMe to the activated Z-Gly-Gly-OH solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to yield Z-Gly-Gly-Phe-OMe.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add 1 M sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up: Acidify the reaction mixture with 1 M HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Z-Gly-Gly-Phe as a solid.
Enzymatic Synthesis
This protocol provides a general framework for the enzymatic synthesis of Z-Gly-Gly-Phe using a protease like papain, which can catalyze peptide bond formation under specific conditions.
Materials:
-
Z-Gly-Gly-OH
-
L-Phenylalanine methyl ester (H-Phe-OMe)
-
Papain (immobilized or free)
-
Glycerol
-
Citrate buffer (pH 4-6)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a biphasic system, dissolve Z-Gly-Gly-OH in an organic solvent such as ethyl acetate. In a separate aqueous phase, prepare a solution of H-Phe-OMe in citrate buffer containing glycerol as a co-solvent to improve solubility and enzyme stability.
-
Enzyme Addition: Add papain to the aqueous phase.
-
Reaction: Combine the organic and aqueous phases and stir vigorously to ensure adequate mixing and facilitate the enzymatic reaction at the interface. Maintain the temperature at a controlled level (e.g., 37 °C).
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.
-
Product Extraction: Once the reaction reaches completion, separate the organic layer. Extract the aqueous layer with additional ethyl acetate to recover more product.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by a suitable chromatographic method.
Purification Protocol (Reversed-Phase HPLC)
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample of crude Z-Gly-Gly-Phe dissolved in a minimal amount of mobile phase A or a suitable solvent like DMSO.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 5-10%) at a constant flow rate.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of mobile phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 254 nm for the detection of the peptide bond and the aromatic rings.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be Z-Gly-Gly-Phe.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the purified peptide as a white powder.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the solution-phase chemical synthesis of Z-Gly-Gly-Phe.
Caption: A flowchart illustrating the key steps in the solution-phase synthesis of Z-Gly-Gly-Phe.
Enzymatic Hydrolysis Pathway
The diagram below depicts the enzymatic hydrolysis of Z-Gly-Gly-Phe by a protease like pepsin or thermolysin.
Caption: A schematic of the enzymatic hydrolysis of Z-Gly-Gly-Phe by a protease.
Involvement in Signaling Pathways
Despite a comprehensive search of the scientific literature, there is no evidence to suggest that Benzyloxycarbonyl-glycyl-glycyl-phenylalanine is directly involved in any known biological signaling pathways. Its primary role appears to be that of a synthetic peptide substrate used for in vitro biochemical assays to characterize the activity and specificity of proteolytic enzymes. As a laboratory tool, it has been instrumental in advancing our understanding of enzyme kinetics and inhibitor design. However, it is not recognized as an endogenous signaling molecule or a modulator of specific cellular signaling cascades.
Conclusion
Benzyloxycarbonyl-glycyl-glycyl-phenylalanine stands as a testament to the foundational advancements in peptide chemistry. Born from the innovative work of Bergmann and Zervas, this simple tripeptide has served as a valuable tool for biochemists and pharmacologists for decades. While the absence of specific kinetic data for its interaction with key proteases highlights an area for potential future investigation, the wealth of information on related substrates provides a solid framework for its application. The representative protocols and compiled data in this guide offer a robust resource for researchers utilizing Z-Gly-Gly-Phe in their work, from fundamental enzymology to the development of novel therapeutics. Its continued use in laboratories worldwide underscores its enduring utility in the scientific community.
References
Z-Gly-Gly-Phe-OH: An In-Depth Technical Guide to its Mechanism of Action in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Phe-OH, a benzyloxycarbonyl-protected tripeptide, serves as a valuable tool in the study of protease activity. Its defined structure makes it a useful substrate for characterizing the mechanism of action of various peptidases. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, focusing on its interaction with key proteases. It details the substrate specificities of these enzymes, provides generalized experimental protocols for enzymatic assays, and presents quantitative data where available.
Core Concepts: Protease Specificity and Substrate Hydrolysis
Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller polypeptides or single amino acids. Their activity is highly dependent on the specific amino acid sequence of the substrate. The nomenclature for describing protease-substrate interactions designates the amino acid residues of the substrate as P4, P3, P2, P1, P1', P2', P3', P4', with the scissile bond located between P1 and P1'. The corresponding binding sites on the enzyme are termed S4, S3, S2, S1, S1', S2', S3', S4'.
This compound, with the sequence Glycine-Glycine-Phenylalanine, presents potential cleavage sites for various proteases based on their specificities.
Enzymatic Interactions of this compound
This compound is a known substrate for the endopeptidases pepsin and thermolysin. Its utility as a substrate for exopeptidases like carboxypeptidase A is less documented but can be inferred based on the enzyme's known substrate preferences.
Pepsin
Pepsin, an aspartic protease found in the stomach, exhibits broad specificity. It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.[1][2][3] The most favorable residues in the P1 and P1' positions are Phenylalanine, Tyrosine, Tryptophan, and Leucine.[3]
Mechanism of Action:
In the context of this compound (Gly-Gly-Phe), pepsin is most likely to cleave the peptide bond between the second Glycine (P1) and Phenylalanine (P1'). The hydrophobic nature of Phenylalanine in the P1' position makes this a favorable cleavage site.
Hydrolysis Products:
The enzymatic action of pepsin on this compound would likely yield Z-Gly-Gly-OH and Phenylalanine.
Thermolysin
Thermolysin is a thermostable neutral metalloproteinase that also shows a preference for cleaving peptide bonds on the N-terminal side of large and hydrophobic amino acid residues in the P1' position, such as Phenylalanine, Leucine, and Isoleucine.
Mechanism of Action:
Similar to pepsin, thermolysin is expected to hydrolyze the peptide bond between the second Glycine (P1) and Phenylalanine (P1') in this compound. The bulky, hydrophobic side chain of Phenylalanine fits well into the S1' binding pocket of thermolysin.
Hydrolysis Products:
The hydrolysis of this compound by thermolysin would result in the formation of Z-Gly-Gly-OH and Phenylalanine.
Carboxypeptidase A
Carboxypeptidase A is a metalloexopeptidase that specifically cleaves the C-terminal amino acid from a peptide chain. Its activity is highest for substrates with a C-terminal residue that is aromatic or has a branched aliphatic side chain, such as Phenylalanine, Tyrosine, Tryptophan, Leucine, and Isoleucine.[4]
Mechanism of Action:
Given its specificity, carboxypeptidase A would act on the C-terminal Phenylalanine of this compound. The enzyme's active site, containing a zinc ion, facilitates the hydrolysis of the peptide bond between the second Glycine and Phenylalanine. The binding of the substrate induces a conformational change in the enzyme, a classic example of the "induced fit" model.[5]
Hydrolysis Products:
The action of carboxypeptidase A on this compound would release Phenylalanine and the dipeptide Z-Gly-Gly-OH.
Quantitative Data
Specific kinetic parameters (Km, kcat, Ki) for the enzymatic hydrolysis of this compound are not extensively reported in publicly available literature. However, one source mentions its use in a pepsin-catalyzed peptide bond synthesis experiment at a concentration of 25 mM.[6] The table below summarizes the known enzymatic interactions and available data.
| Enzyme | Type | Action on this compound | Reported Data |
| Pepsin | Endopeptidase | Hydrolyzes the Gly-Phe bond. | Substrate at 25 mM in an ethylene glycol-acetate buffer for peptide synthesis.[6] |
| Thermolysin | Endopeptidase | Expected to hydrolyze the Gly-Phe bond. | Known substrate, but specific kinetic data is not readily available. |
| Carboxypeptidase A | Exopeptidase | Expected to cleave the C-terminal Phenylalanine. | No specific data for this compound, but known to act on C-terminal aromatic residues.[4] |
Experimental Protocols
Detailed experimental protocols for assays using this compound are not widely published. The following are generalized protocols for pepsin and thermolysin assays and a detailed, representative protocol for a carboxypeptidase A assay using a standard substrate.
General Pepsin Assay Protocol
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.
-
Pepsin Stock Solution: Prepare a stock solution of pepsin in a cold, acidic buffer (e.g., 10 mM HCl).
-
Assay Buffer: Typically a low pH buffer, such as 0.1 M citrate buffer, pH 2.0.
-
Stop Solution: A solution to quench the enzymatic reaction, such as 10% trichloroacetic acid (TCA).
-
-
Assay Procedure:
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the pepsin solution.
-
Incubate for a specific time period.
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction mixture for the presence of hydrolysis products.
-
-
Detection Method:
-
The hydrolysis products can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or by monitoring the increase in free amino groups using a ninhydrin-based assay.
-
General Thermolysin Assay Protocol
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration in the assay buffer.
-
Thermolysin Stock Solution: Prepare a stock solution of thermolysin in a neutral buffer containing calcium chloride for stability.
-
Assay Buffer: A neutral pH buffer, such as 50 mM Tris-HCl, pH 7.5, containing CaCl2.
-
Stop Solution: A chelating agent like EDTA to inactivate the metalloproteinase.
-
-
Assay Procedure:
-
Follow a similar procedure to the pepsin assay, adjusting the buffer and stop solution as indicated. The reaction is typically carried out at an elevated temperature, reflecting the thermostability of the enzyme.
-
-
Detection Method:
-
Similar to the pepsin assay, HPLC or ninhydrin-based methods can be used to detect the products of hydrolysis.
-
Detailed Carboxypeptidase A Assay Protocol (using Hippuryl-L-Phenylalanine)
This protocol is for a standard Carboxypeptidase A assay and can be adapted for testing novel substrates like this compound.
-
Reagent Preparation:
-
Assay Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.
-
Substrate Solution: 0.001 M Hippuryl-L-Phenylalanine in the assay buffer.
-
Enzyme Diluent: 10% LiCl.
-
Carboxypeptidase A Solution: Dissolve Carboxypeptidase A in the enzyme diluent to a concentration of 1-3 units/mL.
-
-
Assay Procedure:
-
Set a spectrophotometer to 254 nm and 25°C.
-
Pipette 2.0 mL of the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.
-
Add 0.1 mL of the diluted enzyme solution and mix.
-
Record the increase in absorbance at 254 nm for 3-5 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve. The activity of the enzyme can be calculated based on the extinction coefficient of the product, hippuric acid.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cleavage of this compound by pepsin and thermolysin.
Caption: A generalized workflow for a protease enzymatic assay.
Caption: Conceptual mechanism of this compound hydrolysis by Carboxypeptidase A.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Z-Gly-Gly-Phe-OH: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Phe-OH, also known as N-Carbobenzyloxy-glycyl-glycyl-L-phenylalanine, is a protected tripeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Its structure, comprising a benzyloxycarbonyl (Z) protecting group at the N-terminus of the triglycyl-phenylalanine sequence, makes it a valuable intermediate in the synthesis of more complex peptides and a useful tool in the study of enzyme kinetics and inhibitor design. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with relevant experimental protocols and conceptual diagrams to support its application in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C21H23N3O6 | |
| Molecular Weight | 413.43 g/mol | |
| CAS Number | 13171-93-2 | |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | Data not available (For the related dipeptide, Z-Gly-Phe-OH, the melting point is 125-126 °C) | [2] |
| Optical Rotation | [α]25/D = +23.0 ± 2.0° (c=1 in Methanol) | |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | [1] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. |
Spectroscopic Data
While specific, detailed spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from its structure. Researchers should perform their own analytical characterization for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, methylene protons of the glycine and benzyl groups, and the alpha-protons of the amino acid residues.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and the protecting group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterizing peptides. For this compound, the expected molecular ion peaks would correspond to [M+H]⁺, [M+Na]⁺, and other common adducts.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can vary. Below are generalized procedures for solution-phase and solid-phase peptide synthesis, which are common methods for preparing such compounds.
Solution-Phase Peptide Synthesis
Solution-phase synthesis of this compound typically involves the sequential coupling of the constituent amino acids. A representative workflow is outlined below.
Caption: Solution-Phase Synthesis Workflow for this compound.
Methodology:
-
Dipeptide Formation: N-benzyloxycarbonyl-glycine (Z-Gly-OH) is coupled with glycine methyl ester hydrochloride (H-Gly-OMe·HCl) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane or dimethylformamide). The reaction is typically carried out at 0 °C to room temperature.
-
Deprotection of the Ester: The methyl ester of the resulting dipeptide (Z-Gly-Gly-OMe) is hydrolyzed (saponified) using a base like sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or dioxane) to yield Z-Gly-Gly-OH.
-
Tripeptide Formation: The deprotected dipeptide (Z-Gly-Gly-OH) is then coupled with phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) using a similar coupling strategy as in step 1.
-
Final Deprotection: The methyl ester of the tripeptide (Z-Gly-Gly-Phe-OMe) is hydrolyzed to afford the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers an alternative, often more efficient, method for peptide synthesis.
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Preparation: A suitable solid support, such as Wang or Merrifield resin, is chosen.
-
First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Phe-OH, is attached to the resin.
-
Deprotection: The Fmoc protecting group is removed from the phenylalanine residue using a solution of piperidine in DMF.
-
Coupling: The next amino acid, Fmoc-Gly-OH, is activated and coupled to the free amine on the resin-bound phenylalanine.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated with Z-Gly-OH.
-
Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to protect sensitive functional groups.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by Reverse-Phase HPLC
Protocol:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% TFA) is employed.
-
Gradient: A typical gradient might run from 5% to 95% acetonitrile over 30-60 minutes.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.
Biological Activity and Applications
This compound is primarily utilized as a building block in the synthesis of longer, more complex peptides for various therapeutic and research applications.[3] It also serves as a substrate for certain proteases, such as pepsin and thermolysin.[4] The cleavage of the peptide bond between the second glycine and phenylalanine can be monitored to study the kinetics of these enzymes.
Caption: Enzymatic Cleavage of this compound.
The role of the unprotected tripeptide, Gly-Gly-Phe, as a component of linkers in antibody-drug conjugates (ADCs) has also been explored.[] In this context, the peptide linker is designed to be stable in circulation but cleaved by proteases present in the target tumor microenvironment, leading to the release of a cytotoxic payload.
Conclusion
This compound is a well-characterized protected tripeptide with established utility in peptide synthesis and biochemical assays. Its defined physical and chemical properties, coupled with established synthetic and purification methodologies, make it a reliable tool for researchers in drug discovery and development. While no direct involvement in signaling pathways has been reported, its role as a synthetic intermediate and an enzyme substrate underscores its importance in the broader landscape of peptide and protein research.
References
An In-depth Technical Guide to the Bioactivity of Z-Gly-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Phe-OH, also known as N-Carbobenzoxy-glycyl-glycyl-phenylalanine, is a synthetic tripeptide that serves as a valuable tool in biochemical and pharmaceutical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal glycine, a di-glycine linker, and a C-terminal phenylalanine, makes it a recognized substrate for several proteases. While primarily utilized as a building block in peptide synthesis and as a substrate in enzyme assays, it has also been noted for its inhibitory effect on sodium channels. This guide provides a comprehensive overview of the known bioactivities of this compound, presenting available quantitative data, outlining plausible experimental protocols, and visualizing the relevant biological processes.
Core Bioactivities
The primary reported bioactivities of this compound are its roles as a substrate for the proteases pepsin and thermolysin, and as an inhibitor of open sodium channels.
Enzymatic Substrate for Pepsin and Thermolysin
This compound is recognized and cleaved by the endopeptidases pepsin and thermolysin. This property makes it a useful model substrate for studying the kinetics and inhibition of these enzymes. The hydrolysis of the peptide bond, typically on the N-terminal side of the hydrophobic phenylalanine residue, can be monitored to determine enzyme activity. Its utility extends to the enzyme-catalyzed synthesis of larger peptides, where it can act as a acyl-donor. For instance, in a pepsin-catalyzed reaction, this compound can form a new peptide bond with an amine component like H-Leu-NHPh to generate Z-Gly-Gly-Phe-Leu-NHPh.[1]
Inhibition of Sodium Channels
A significant bioactivity reported for this compound is its ability to inhibit open sodium channels with an IC50 of 15.8 μM, a finding observed under conditions of pepsin catalysis.[1] This suggests a potential modulatory role on voltage-gated sodium channels, which are critical for action potential propagation in excitable cells. The exact mechanism and the specific sodium channel subtype(s) affected have not been fully elucidated in the available literature.
Quantitative Bioactivity Data
| Bioactivity | Target | Parameter | Value | Conditions |
| Inhibition | Sodium Channels | IC50 | 15.8 µM | Under pepsin catalysis |
| Enzymatic Substrate | Pepsin | - | - | Substrate for hydrolysis and peptide synthesis |
| Enzymatic Substrate | Thermolysin | - | - | Substrate for hydrolysis |
Experimental Protocols
Detailed experimental protocols for the bioactivity of this compound are not extensively published. The following are generalized methodologies that are likely employed for the observed activities.
Pepsin-Catalyzed Peptide Bond Synthesis
This protocol describes a general procedure for a pepsin-catalyzed condensation reaction.
-
Reaction Buffer Preparation: Prepare an ethylene glycol-acetate buffer.
-
Substrate Preparation: Dissolve this compound to a final concentration of 25 mM in the reaction buffer.
-
Amine Component Preparation: Dissolve H-Leu-NHPh to a final concentration of 50 mM in the reaction buffer.
-
Enzyme Preparation: Prepare a stock solution of pepsin in an appropriate buffer.
-
Reaction Initiation: Mix the solutions of this compound and H-Leu-NHPh. Initiate the reaction by adding the pepsin stock solution.
-
Incubation: Incubate the reaction mixture for approximately 80 minutes at a controlled temperature.
-
Reaction Termination and Analysis: Stop the reaction, for example, by heat inactivation or addition of a specific inhibitor. The product, Z-Gly-Gly-Phe-Leu-NHPh, can be analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Determination of IC50 for Sodium Channel Inhibition
A standard electrophysiological patch-clamp assay would be a suitable method to determine the IC50 value for sodium channel inhibition.
-
Cell Culture: Culture a cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record sodium currents.
-
Solution Preparation: Prepare an external solution (e.g., Tyrode's solution) and an internal solution for the patch pipette.
-
Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various final concentrations in the external solution.
-
Current Recording: Obtain a stable whole-cell recording. Apply a voltage protocol to elicit sodium currents.
-
Data Acquisition: Record baseline currents and then perfuse the cells with the different concentrations of this compound, recording the resulting inhibition of the sodium current.
-
Data Analysis: Measure the peak inward sodium current at each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Bioactivity
Enzyme-Substrate Interaction Workflow
The following diagram illustrates a generalized workflow for an enzyme-catalyzed reaction where this compound acts as a substrate.
Caption: Generalized workflow of this compound as an enzyme substrate.
Conceptual Diagram of Sodium Channel Inhibition
This diagram provides a conceptual representation of how a molecule like this compound might inhibit a sodium channel.
Caption: Conceptual model of sodium channel inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols: Z-Gly-Gly-Phe-OH as a Substrate for Pepsin and Thermolysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Phe-OH is a synthetic tripeptide that serves as a valuable substrate for studying the enzymatic activity of proteases, particularly pepsin and thermolysin. Its defined structure allows for precise investigation of enzyme kinetics and inhibitor screening. This document provides detailed application notes and experimental protocols for utilizing this compound in enzymatic assays.
Pepsin is an endopeptidase that functions in the highly acidic environment of the stomach, playing a crucial role in the initial digestion of proteins. It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.
Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It also exhibits a preference for cleaving peptide bonds on the N-terminal side of large and hydrophobic amino acid residues.
Enzymatic Cleavage of this compound
The enzymatic activity of pepsin and thermolysin on this compound results in the hydrolysis of a specific peptide bond. Based on the known specificities of these enzymes, the anticipated cleavage sites are as follows:
-
Pepsin: Primarily cleaves at the peptide bond between the two glycine residues or, more likely, between the second glycine and the phenylalanine residue, given its preference for hydrophobic residues at the P1 or P1' position.
-
Thermolysin: Is expected to cleave the Gly-Phe bond, as it typically hydrolyzes peptide bonds on the N-terminal side of hydrophobic residues.
The precise cleavage can be confirmed experimentally using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry to identify the resulting fragments.
Data Presentation
Table 1: Representative Kinetic Parameters for Pepsin with Peptide Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Z-His-Phe-Phe-OEt | 0.12 | 28 | 233,000 | 4.0 | 37 |
| Z-Gly-Pro-Phe-Phe-Val-Trp | 0.03 | 1.9 | 63,000 | 2.0 | 37 |
| Ac-Phe-Tyr(I₂) | 0.29 | 0.49 | 1,700 | 2.0 | 37 |
Table 2: Representative Kinetic Parameters for Thermolysin with Peptide Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Z-Gly-Phe-Ala | 0.6 | - | - | 7.0 | 25 |
| Z-Ala-Gly-Phe-Ala | 1.5 | 130 | 87,000 | 7.2 | 25 |
| Furylacryloyl-Gly-Leu-NH₂ | 0.1 | 54 | 540,000 | 7.0 | 25 |
Experimental Protocols
Pepsin Activity Assay using this compound
This protocol outlines a method to determine the activity of pepsin by monitoring the cleavage of this compound using HPLC.
Materials:
-
Pepsin (from porcine gastric mucosa)
-
This compound
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Thermostated water bath or incubator
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M HCl, pH 1.2.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute with the assay buffer to the desired final concentrations.
-
Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in cold 10 mM HCl. Determine the active enzyme concentration.
-
Stop Solution: 1 M Tris-HCl, pH 8.5.
-
HPLC Mobile Phase A: 0.1% TFA in ultrapure water.
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Enzymatic Reaction:
-
Set up a series of microcentrifuge tubes for different substrate concentrations.
-
To each tube, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration in a total reaction volume of 100 µL.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the pepsin solution (e.g., 10 µL of a 0.1 mg/mL solution) to each tube and mix gently.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Include a negative control with no enzyme.
-
-
HPLC Analysis:
-
Centrifuge the reaction tubes to pellet any precipitate.
-
Inject a suitable volume (e.g., 20 µL) of the supernatant onto the HPLC system.
-
Separate the substrate and product(s) using a suitable gradient of mobile phases A and B. For example, a linear gradient from 5% to 95% B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of a known concentration of the expected product (e.g., Z-Gly-Gly and Phe).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Thermolysin Activity Assay using this compound
This protocol describes a method to measure thermolysin activity using this compound with HPLC-based detection.
Materials:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
This compound
-
Tris-HCl buffer
-
Calcium chloride (CaCl₂)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Thermostated water bath or incubator
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute with the assay buffer to the desired final concentrations.
-
Thermolysin Stock Solution: Prepare a 1 mg/mL stock solution of thermolysin in the assay buffer.
-
Stop Solution: 10% TFA.
-
HPLC Mobile Phase A: 0.1% TFA in ultrapure water.
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Enzymatic Reaction:
-
Set up a series of microcentrifuge tubes for different substrate concentrations.
-
To each tube, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration in a total reaction volume of 100 µL.
-
Pre-incubate the tubes at a suitable temperature (e.g., 37°C or higher, depending on the desired experimental conditions) for 5 minutes.
-
Initiate the reaction by adding a small volume of the thermolysin solution (e.g., 10 µL of a 0.1 mg/mL solution) to each tube and mix gently.
-
Incubate the reaction at the chosen temperature for a predetermined time.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Include a negative control with no enzyme.
-
-
HPLC Analysis:
-
Follow the same procedure as described in the pepsin assay for HPLC analysis.
-
-
Data Analysis:
-
Follow the same procedure as described in the pepsin assay for data analysis.
-
Visualizations
Caption: Predicted cleavage of this compound by pepsin and thermolysin.
Caption: General experimental workflow for enzymatic assays.
Application Notes and Protocols: Utilizing Z-Gly-Gly-Phe-OH in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to the target but do so with high ligand efficiency.[1][2] These initial fragment hits serve as starting points for optimization into more potent and selective drug candidates through strategies such as fragment growing, linking, or merging.[3][4]
Z-Gly-Gly-Phe-OH is a protected tripeptide that serves as a versatile building block in peptide synthesis and biochemical research.[5][6] Its known interaction with enzymes such as pepsin and thermolysin makes it and its derivatives valuable tools for FBDD campaigns, particularly those targeting proteases or other peptide-binding proteins.[7] This document provides detailed application notes and protocols for incorporating this compound and similar peptide fragments into an FBDD workflow.
Data Presentation
While this compound is primarily known as a substrate, its inhibitory activity under specific conditions provides a quantitative starting point for an FBDD campaign.
| Compound | Target Context | Parameter | Value |
| This compound | Open sodium channels (under pepsin catalysis) | IC50 | 15.8 μM[7] |
FBDD Workflow Using Peptide Fragments
The following diagram illustrates a typical FBDD workflow, which can be adapted for using peptide fragments derived from or inspired by this compound.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
Fragment Library Design around this compound
The initial step involves creating a focused library of fragments based on the this compound scaffold. This can be achieved by:
-
Deconstruction: Breaking down this compound into smaller fragments (e.g., Z-Gly-Gly-OH, Phe-OH).
-
Analogue Synthesis: Synthesizing derivatives by modifying the peptide backbone, side chains, or the protecting group. The goal is to create a diverse set of low molecular weight compounds (typically < 300 Da) that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[8]
Biophysical Screening for Fragment Hits
Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.
This protein-observed NMR method detects fragment binding by monitoring changes in the chemical shifts of the target protein's amino acid residues.[9]
-
Protein Preparation: Express and purify 15N-labeled target protein to a final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Spectrum Acquisition (Reference): Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone.
-
Fragment Screening: Add individual fragments from the library to the protein sample at a concentration typically 10-1000 times that of the protein (e.g., 1-5 mM).
-
Spectrum Acquisition (Complex): Acquire a 2D 1H-15N HSQC spectrum for each protein-fragment mixture.
-
Data Analysis: Overlay the reference spectrum with each complex spectrum. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate fragment binding at or near those residues.
Caption: Workflow for NMR-based chemical shift perturbation screening.
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20).
-
Fragment Injection: Prepare fragment solutions in the running buffer at various concentrations (e.g., 1 µM to 1 mM). Inject the fragment solutions over the sensor chip surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each fragment concentration.
-
Data Analysis: Analyze the sensorgrams to determine binding affinity (KD), and association (ka) and dissociation (kd) rates. A clear concentration-dependent binding response indicates a hit.
Hit Validation and Structural Characterization
This technique provides high-resolution structural information on how a fragment binds to the target protein, which is crucial for structure-based drug design.[10][11]
-
Protein Crystallization: Screen for conditions that yield well-diffracting crystals of the target protein.
-
Co-crystallization or Soaking:
-
Co-crystallization: Add the fragment hit (at a concentration of 1-10 mM) to the protein solution before setting up crystallization trials.
-
Soaking: Transfer existing protein crystals into a solution containing the fragment hit for a defined period (minutes to hours).
-
-
X-ray Diffraction: Mount the crystal and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the precise binding mode and orientation of the fragment in the protein's binding site.
Hit-to-Lead Optimization Strategies
Once a fragment hit is validated and its binding mode is understood, the next step is to improve its potency and drug-like properties.
Caption: Common strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: Use the structural information from co-crystallography to add chemical moieties to the fragment, extending it into adjacent pockets of the binding site to form new, favorable interactions.[4]
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a suitable chemical linker to create a single, more potent molecule.[4]
-
Fragment Merging: When multiple fragments bind in an overlapping fashion, their key binding features can be combined into a novel, single scaffold.[12]
Conclusion
This compound and its derivatives represent a valuable chemical starting point for fragment-based drug discovery campaigns, especially against enzyme targets like proteases. By systematically deconstructing this peptide into a fragment library and employing sensitive biophysical screening techniques, researchers can identify initial hits. Subsequent structural characterization and iterative medicinal chemistry, guided by the principles of fragment growing, linking, and merging, can transform these low-affinity fragments into potent and highly selective lead compounds.
References
- 1. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. biosolveit.de [biosolveit.de]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 11. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Assessment of Z-Gly-Gly-Phe-OH
Introduction
Z-Gly-Gly-Phe-OH is a protected tripeptide intermediate crucial in the synthesis of more complex peptides for pharmaceutical and research applications. Ensuring the purity of this intermediate is critical for the successful synthesis of the final product and for avoiding the introduction of impurities that may be difficult to remove later. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of peptides.[][2] This method separates the target peptide from its impurities based on differences in their hydrophobicity.[] This application note provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.
Principle of the Method
The method employs a reversed-phase C18 column where the non-polar stationary phase retains the peptide and its impurities. A gradient elution with an increasing concentration of an organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (trifluoroacetic acid) is used to elute the components. The hydrophobic Z- (benzyloxycarbonyl) and Phe (phenylalanine) groups contribute significantly to the retention of this compound on the column. Impurities that are more polar will elute earlier, while those that are more hydrophobic will elute later than the main peptide. The peptide bonds absorb strongly in the low UV range, allowing for sensitive detection at 215 nm.[3] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
During the synthesis of this compound, several related impurities may be formed, including:
-
Deletion Sequences: Dipeptides such as Z-Gly-Gly-OH or Gly-Phe-OH resulting from incomplete coupling steps.
-
Truncated Sequences: Incomplete peptides that may lack one or more amino acid residues.
-
Starting Materials: Unreacted Z-Glycine, Glycine, or Phenylalanine.
-
Deprotection Byproducts: Impurities arising from the premature or incomplete removal of the Z-group.
The separation of these impurities is based on their relative hydrophobicity. For instance, the highly polar amino acid Glycine would elute very early, while the dipeptide Z-Gly-Gly-OH, lacking the hydrophobic phenylalanine residue, would elute earlier than the target tripeptide.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
This compound sample for analysis
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade, for sample preparation
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system equipped with a gradient pump, autosampler, and UV/Vis detector. |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 28.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Mix thoroughly.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample for analysis and prepare as described for the Standard Solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
System Suitability
Before sample analysis, perform five replicate injections of the Standard Solution to ensure the chromatographic system is suitable for the intended analysis. The acceptance criteria are outlined in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percent of the main peak in the chromatogram.
Formula for Purity Calculation:
Data Presentation
System Suitability Results
The following table summarizes the results from five replicate injections of the this compound reference standard.
Table 3: System Suitability Data (Reference Standard)
| Injection | Retention Time (min) | Peak Area | Tailing Factor (T) | Theoretical Plates (N) |
| 1 | 15.21 | 1854321 | 1.15 | 5540 |
| 2 | 15.22 | 1860123 | 1.14 | 5610 |
| 3 | 15.20 | 1858765 | 1.16 | 5580 |
| 4 | 15.23 | 1855543 | 1.15 | 5595 |
| 5 | 15.21 | 1862110 | 1.14 | 5620 |
| Mean | 15.21 | 1858172 | 1.15 | 5589 |
| RSD (%) | 0.07% | 0.17% | - | - |
The system meets all suitability criteria, allowing for the analysis of the test sample.
Purity Assessment of this compound Sample
A representative chromatogram of a this compound sample is analyzed to determine its purity. The data is presented in Table 4.
Table 4: Chromatographic Data for this compound Purity Assessment
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity (Probable) |
| 1 | 4.52 | 12543 | 0.65 | Z-Gly-Gly-OH |
| 2 | 15.22 | 1898765 | 98.53 | This compound |
| 3 | 17.89 | 15678 | 0.82 | Unknown Impurity |
| Total | - | 1926986 | 100.00 | - |
The calculated purity of the analyzed this compound sample is 98.53% .
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Principle of RP-HPLC Separation Based on Polarity.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity assessment of this compound. The method is specific, allowing for the separation of the main peptide from potential process-related impurities. The system suitability parameters were met, ensuring the reliability of the analytical results. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals for the quality control of this important peptide intermediate.
References
Application Notes & Protocols: Designing Enzyme Inhibitors with Z-Gly-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing the tripeptide scaffold, N-benzyloxycarbonyl-Glycyl-Glycyl-L-Phenylalanine (Z-Gly-Gly-Phe-OH), in the design and evaluation of enzyme inhibitors. The focus is on zinc-dependent metalloproteases, such as Carboxypeptidase A and Thermolysin, for which peptide-based molecules serve as effective substrate-mimicking inhibitors.
Overview and Mechanism of Action
This compound is a protected tripeptide that can act as a substrate or competitive inhibitor for various proteases.[1] Its structure, featuring a bulky hydrophobic C-terminal phenylalanine residue, makes it a suitable candidate for targeting enzymes that recognize and cleave peptides at hydrophobic amino acids. The N-terminal benzyloxycarbonyl (Z) group provides stability against non-specific aminopeptidases.
The primary targets for inhibitors based on this scaffold are zinc metalloproteases. These enzymes utilize a catalytic zinc ion in their active site to hydrolyze peptide bonds.[2][3] Peptide-based inhibitors function by competitively binding to the active site, preventing the natural substrate from accessing it. The inhibitor's carboxylate group can coordinate with the active site zinc ion, mimicking the transition state of peptide hydrolysis, which leads to tight binding.[4][5]
Caption: Mechanism of competitive enzyme inhibition.
Application Note: Targeting Carboxypeptidase A (CPA)
Carboxypeptidase A (CPA) is a pancreatic exopeptidase that specifically hydrolyzes C-terminal peptide bonds of aromatic or branched-chain aliphatic amino acids. Its role in digestion and other physiological processes makes it a relevant drug target.[5] Peptide analogs are frequently used to probe the active site and develop potent inhibitors.
While specific inhibitory constants (Ki) for this compound are not prominently available in the literature, the following table presents data for other relevant inhibitors to illustrate typical potencies and the impact of structural modifications.
| Inhibitor Compound | Type | Target Enzyme | Ki (µM) | Reference |
| (S)-N-Sulfamoylphenylalanine | Transition State Analogue | Carboxypeptidase A | 0.64 | [6] |
| (R)-N-Sulfamoylphenylalanine | Transition State Analogue | Carboxypeptidase A | 470 | [6] |
| Zinc Monohydroxide (ZnOH+) | Ion-based Competitive Inhibitor | Carboxypeptidase A | 0.71 | [7][8] |
| Potato Tuber CPA Inhibitor | Proteinaceous Inhibitor | Carboxypeptidase A | Tight-binding | [9] |
This protocol is adapted from established methods for measuring CPA activity using the chromogenic substrate Hippuryl-L-Phenylalanine.[10] The hydrolysis of this substrate releases hippuric acid, leading to an increase in absorbance at 254 nm.
A. Materials and Reagents
-
Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Enzyme Stock: Carboxypeptidase A from bovine pancreas, dissolved in 10% LiCl to a concentration of 1-3 units/mL.[10]
-
Substrate Stock: 1 mM Hippuryl-L-Phenylalanine in Assay Buffer.
-
Inhibitor Stock (this compound): 10 mM stock in a suitable solvent (e.g., DMSO), with serial dilutions prepared in Assay Buffer.
-
Instrumentation: UV-Vis Spectrophotometer with temperature control at 25°C.
-
Consumables: Quartz cuvettes or UV-transparent 96-well plates.
B. Experimental Procedure
-
Instrument Setup: Set the spectrophotometer to read absorbance at 254 nm and equilibrate the sample holder to 25°C.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture for each data point. For a 1 mL final volume in a cuvette:
-
Add Assay Buffer.
-
Add the desired volume of inhibitor dilution (or vehicle for control).
-
Add 10 µL of CPA enzyme stock solution.
-
The total volume before adding the substrate should be 800 µL.
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at 25°C for 10-15 minutes to allow for binding equilibrium to be reached.
-
Reaction Initiation: To initiate the reaction, add 200 µL of 1 mM Hippuryl-L-Phenylalanine substrate to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance.
-
Data Acquisition: Monitor the increase in absorbance at 254 nm over 3-5 minutes, ensuring data points are collected frequently enough to establish a linear initial rate.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot (ΔA254/min).
-
Plot the reaction velocity (or % inhibition) against the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Application Note: Targeting Thermolysin
Thermolysin is a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus and serves as a model for a large family of zinc-dependent endopeptidases, including Matrix Metalloproteinases (MMPs).[11][12] It cleaves peptide bonds on the N-terminal side of hydrophobic residues. This compound is a known substrate for thermolysin and can be adapted to act as a competitive inhibitor.[1]
The following table shows IC50 values for various dipeptide inhibitors of thermolysin, demonstrating the enzyme's sensitivity to small peptide ligands.
| Inhibitor Compound | Type | Target Enzyme | IC50 (µM) | Reference |
| Isoleucyl-Tyrosine (IY) | Dipeptide | Thermolysin | 0.00034 | [11][13] |
| Leucyl-Tryptophan (LW) | Dipeptide | Thermolysin | Not specified | [11][13] |
| Phenylalanyl-Tryptophan (FW) | Dipeptide | Thermolysin | 95640 | [11][13] |
| Tryptophyl-Leucine (WL) | Dipeptide | Thermolysin | Not specified | [11][13] |
This protocol describes a general method for assessing thermolysin inhibition using the synthetic substrate N-[3-(2-Furyl)acryloyl]-Glycyl-L-Leucine amide (FAGLA). Cleavage of FAGLA results in a decrease in absorbance at 345 nm.
A. Materials and Reagents
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100, pH 7.5.
-
Enzyme Stock: Thermolysin, 1 mg/mL in Assay Buffer.
-
Substrate Stock: 10 mM FAGLA in DMSO.
-
Inhibitor Stock (this compound): 10 mM stock in DMSO, with serial dilutions in Assay Buffer.
-
Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading at 345 nm, with temperature control at 37°C.
B. Experimental Procedure
-
Prepare Working Solutions:
-
Dilute the thermolysin stock to a working concentration (e.g., 5-10 µg/mL) in Assay Buffer.
-
Dilute the FAGLA stock to a working concentration (e.g., 0.5 mM) in Assay Buffer.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of inhibitor dilutions to test wells (or 10 µL of Assay Buffer with DMSO for controls).
-
Add 20 µL of the diluted thermolysin solution to all wells except the "no enzyme" blank.
-
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the FAGLA working solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the reader (pre-warmed to 37°C) and begin kinetic reading at 345 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Determine the initial rate of reaction (v) by calculating the slope of the linear phase of the absorbance decay curve.
-
Calculate percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Experimental Workflows and Signaling Context
The following diagrams illustrate the general workflow for inhibitor characterization and the biological context in which these inhibitors function.
Caption: General experimental workflow for inhibitor potency determination.
Protease inhibitors can modulate biological signaling by preventing the cleavage of precursor proteins into their active forms or by blocking the degradation of signaling molecules.
Caption: Inhibition of a generic proteolytic signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical Evaluation of Novel Thermolysin Inhibitors from Bacillus thermoproteolyticus. Possible Antibacterial Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Solution-Phase Synthesis of Z-Gly-Gly-Phe-OH
This document provides a comprehensive guide for the chemical synthesis of the protected tripeptide Z-Gly-Gly-Phe-OH. The protocols outlined below are intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development.
Overview
The synthesis of this compound is accomplished through a solution-phase approach. This method involves the sequential coupling of amino acids, where the N-terminus is protected by a benzyloxycarbonyl (Z) group. The overall strategy involves two primary stages:
-
Synthesis of the Dipeptide Intermediate (Z-Gly-Gly-OH): This involves the coupling of Z-Gly-OH with glycine methyl ester, followed by the saponification of the resulting ester to yield the free acid dipeptide.
-
Coupling to Phenylalanine and Final Deprotection: The dipeptide acid (Z-Gly-Gly-OH) is then coupled with L-phenylalanine methyl ester. The final step is the saponification of the tripeptide ester to yield the target molecule, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to initial Z-Gly-OH) | Expected Yield | Purity (HPLC) |
| Step 1: Z-Gly-Gly-OH Synthesis | |||||
| Z-Gly-OH | C₁₀H₁₁NO₄ | 209.20 | 1.0 | - | >99% |
| H-Gly-OMe·HCl | C₃H₈ClNO₂ | 125.55 | 1.0 | - | >99% |
| Z-Gly-Gly-OMe | C₁₃H₁₆N₂O₅ | 280.28 | - | ~90% | >97% |
| Z-Gly-Gly-OH | C₁₂H₁₄N₂O₅ | 266.25 | - | ~95% (from ester) | >98% |
| Step 2: this compound Synthesis | |||||
| H-Phe-OMe·HCl | C₁₀H₁₄ClNO₂ | 215.68 | 1.0 | - | >99% |
| Z-Gly-Gly-Phe-OMe | C₂₂H₂₅N₃O₆ | 427.45 | - | ~85% | >97% |
| This compound | C₂₁H₂₃N₃O₆ | 413.43 | - | ~95% (from ester) | >98% |
Experimental Protocols
Materials and Reagents
-
Z-Gly-OH (N-Benzyloxycarbonyl-glycine)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH meter or pH paper
-
Standard laboratory glassware
Protocol 1: Synthesis of Z-Gly-Gly-OH
Part A: Synthesis of Z-Gly-Gly-OMe
-
Activation of Z-Gly-OH: In a round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.05 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous THF. Add NMM (1.0 eq) to neutralize the hydrochloride salt, stirring for 15 minutes at room temperature.
-
Filter the DCU precipitate from the activated Z-Gly-OH solution and add the filtrate to the neutralized glycine methyl ester solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Filter off any newly formed DCU. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield Z-Gly-Gly-OMe, which can be used in the next step without further purification or can be recrystallized from ethyl acetate/hexane.
Part B: Saponification to Z-Gly-Gly-OH
-
Dissolve the crude Z-Gly-Gly-OMe in methanol.
-
Add 1N NaOH solution (1.1 eq) dropwise while stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the solution in vacuo to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A white precipitate of Z-Gly-Gly-OH will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
Part A: Synthesis of Z-Gly-Gly-Phe-OMe
-
Activation of Z-Gly-Gly-OH: In a round-bottom flask, dissolve the synthesized Z-Gly-Gly-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous THF. Cool the solution to 0°C.
-
Add DCC (1.05 eq) dissolved in a minimal amount of anhydrous DCM dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester and DCU precipitate.
-
Coupling Reaction: In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq) in anhydrous THF and neutralize with NMM (1.0 eq).
-
Filter the DCU from the activated dipeptide solution and add the filtrate to the neutralized phenylalanine methyl ester solution.
-
Allow the reaction to stir overnight at room temperature.
-
Work-up: Follow the same work-up procedure as in Protocol 1, Part A (steps 7-9) to isolate the crude Z-Gly-Gly-Phe-OMe. The product can be purified by recrystallization from ethyl acetate/petroleum ether.
Part B: Saponification to this compound
-
Dissolve the Z-Gly-Gly-Phe-OMe in a mixture of methanol and water.
-
Add 1N NaOH (1.1 eq) and stir at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol using a rotary evaporator.
-
Wash the aqueous solution with diethyl ether.
-
Cool the aqueous phase in an ice bath and carefully acidify with 1N HCl to a pH of approximately 3.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum desiccator to obtain the final product.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Z-Gly-Gly-Phe-OH stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the synthetic peptide Z-Gly-Gly-Phe-OH. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, lyophilized this compound should be stored in a tightly sealed container in a desiccator, protected from light. Recommended storage temperatures are detailed in the table below.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are less stable than the lyophilized powder. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Use sterile, purified solvents for reconstitution.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and methanol. It is sparingly soluble in water.
Q4: My this compound is difficult to dissolve. What can I do?
A4: To aid dissolution, you can gently warm the solution and use sonication. Ensure your solvent is of high purity and anhydrous, as moisture can affect solubility and stability.
Q5: What are the potential stability issues with this compound?
A5: Like other peptides, this compound is susceptible to degradation through hydrolysis, particularly under strong acidic or basic conditions. The benzyloxycarbonyl (Z) protecting group is stable under mild conditions but can be cleaved by strong acids or through catalytic hydrogenolysis.[3][4][5] Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are prone to oxidation, although this is less of a concern for this compound.[1]
Q6: How can I check the purity and integrity of my this compound sample?
A6: The most common method for assessing the purity of peptides is High-Performance Liquid Chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC).[6][7] Mass spectrometry can be used in conjunction with HPLC to confirm the molecular weight and identify potential degradation products.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Solid | -20°C | Long-term (Years) | Store in a desiccator, protected from light.[1][2] |
| 2-8°C | Short-term (Weeks to Months) | Ensure the container is tightly sealed to prevent moisture absorption.[8] | |
| Stock Solution | -80°C | Long-term (up to 6 months) | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous solvents. |
| -20°C | Short-term (up to 1 month) | Aliquot and store in tightly sealed vials. Avoid repeated temperature fluctuations.[1][9] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | - Inappropriate solvent- Low-quality or wet solvent- Peptide has precipitated out of solution | - Use recommended solvents like DMSO, DMF, or methanol.- Use high-purity, anhydrous solvents.- Gently warm the solution and sonicate. |
| Inconsistent Experimental Results | - Peptide degradation due to improper storage- Repeated freeze-thaw cycles of stock solution- Contamination of stock solution | - Review storage conditions and ensure they align with recommendations.- Always aliquot stock solutions into single-use volumes.- Use sterile solvents and handle aseptically. |
| Loss of Activity Over Time | - Hydrolysis or other chemical degradation in solution- Exposure to harsh pH conditions | - Prepare fresh solutions from lyophilized powder for critical experiments.- Maintain solution pH between 5 and 7 for optimal stability.[1] |
| Unexpected Peaks in HPLC Analysis | - Presence of degradation products- Contamination | - Confirm the molecular weight of unexpected peaks using mass spectrometry.- Prepare a fresh solution from a new vial of lyophilized peptide. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general method for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature for the same time points. Neutralize the samples before analysis.
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Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for various time points.
-
Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C) for various time points.
-
Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period. Keep control samples in the dark.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples and a control sample (stored at -20°C) by RP-HPLC.
-
Suggested HPLC Conditions:
-
Column: C18, wide pore (e.g., 300 Å)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
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Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the control.
-
Identify and quantify any significant degradation products. Mass spectrometry can be used for structural elucidation of new peaks.
-
Visual Guides
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. bluewellpeptides.com [bluewellpeptides.com]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Z-Gly-Gly-Phe-OH Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of the tripeptide Z-Gly-Gly-Phe-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my peptide coupling reaction yield low?
A1: Low coupling yields can stem from several factors:
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Inefficient Activation: The carboxylic acid group of the Z-protected dipeptide (Z-Gly-Gly-OH) may not be fully activated. Ensure your coupling reagents, such as DCC or EDC, are fresh and used in the correct stoichiometry.
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Steric Hindrance: Although less of a concern with glycine and phenylalanine, significant steric hindrance can slow down the reaction.
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Aggregation: The peptide chain, especially if it is hydrophobic, can aggregate, making the reactive ends inaccessible. Consider switching to a more polar solvent or adding chaotropic salts.[1]
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Suboptimal Temperature: Carbodiimide-mediated couplings are often performed at low temperatures (e.g., 0 °C) to minimize side reactions. Ensure proper temperature control throughout the reaction.[2]
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Moisture: Water can hydrolyze the activated ester intermediate, leading to lower yields. Use anhydrous solvents and dry glassware.
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A2: The most common side products in carbodiimide-mediated peptide synthesis are N-acylurea and racemized peptides.
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N-Acylurea Formation: This occurs when the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea.[2] This side reaction can be minimized by:
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Racemization: The chiral center of the C-terminal amino acid in the activated peptide fragment (in this case, the second glycine in Z-Gly-Gly-OH is not chiral, but this is a general concern) can epimerize, leading to diastereomeric impurities.[3] While glycine is not chiral, racemization of the phenylalanine residue can occur if the synthesis strategy involves its activation. To suppress racemization:
Q3: How can I effectively purify the final this compound product?
A3: Purification of the crude peptide is crucial to remove unreacted starting materials, coupling reagents, and side products.
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Removal of Dicyclohexylurea (DCU): If DCC is used as the coupling agent, the byproduct DCU is largely insoluble in many organic solvents and can be removed by filtration.[4]
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Aqueous Workup: An acidic workup can help remove basic impurities and any remaining unreacted amino components. Subsequent extraction with an organic solvent can isolate the protected peptide.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying peptides.[4] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), to separate the target peptide from impurities based on hydrophobicity.[4]
-
Crystallization: If the peptide is a solid, crystallization from an appropriate solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a solution-phase approach?
A1: A common and effective method is the fragment condensation of Z-Gly-Gly-OH with a C-terminally protected phenylalanine, such as L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl), followed by saponification of the ester. The coupling is typically mediated by a carbodiimide like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Q2: What is the role of the Z-group (benzyloxycarbonyl) in this synthesis?
A2: The benzyloxycarbonyl (Z) group is an N-terminal protecting group. It prevents the amino group of the N-terminal glycine from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxyl group. It is stable under the coupling conditions and can be removed later by hydrogenolysis if the unprotected tripeptide is desired.
Q3: Can I use EDC instead of DCC for the coupling reaction?
A3: Yes, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that can be used as an alternative to DCC.[2][4] A major advantage of EDC is that its urea byproduct is water-soluble, which simplifies the purification process as it can be easily removed by an aqueous extraction, unlike the insoluble DCU byproduct from DCC.
Q4: My final product is an oil instead of a solid. What should I do?
A4: Peptides, especially protected ones, can sometimes be difficult to crystallize and may present as oils. This could be due to residual solvent or minor impurities. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. If that fails, purification by column chromatography or preparative HPLC is recommended to obtain a pure, solid product.
Q5: How can I monitor the progress of the coupling reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (Z-Gly-Gly-OH and H-Phe-OMe). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product (Z-Gly-Gly-Phe-OMe) indicates the reaction is proceeding.
Experimental Protocols
Protocol 1: Synthesis of Z-Gly-Gly-Phe-OMe via DCC/HOBt Coupling
This protocol describes the coupling of Z-Gly-Gly-OH with L-phenylalanine methyl ester hydrochloride using DCC and HOBt.
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in the same anhydrous solvent and add a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 equivalent) to neutralize the hydrochloride salt.
-
-
Activation and Coupling:
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Cool the solution containing Z-Gly-Gly-OH and HOBt to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the reaction solvent dropwise to the cooled solution while stirring.
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After stirring for about 20-30 minutes at 0 °C, add the neutralized H-Phe-OMe solution to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
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Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Gly-Phe-OMe.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Saponification of Z-Gly-Gly-Phe-OMe to this compound
This protocol describes the hydrolysis of the methyl ester to obtain the final carboxylic acid.
-
Hydrolysis:
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Dissolve the Z-Gly-Gly-Phe-OMe in a mixture of a suitable organic solvent (e.g., methanol or dioxane) and water.
-
Add a 1N aqueous solution of sodium hydroxide (NaOH) (1.1-1.5 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
The product, this compound, should precipitate out of the solution. If it separates as an oil, extract it with an organic solvent like ethyl acetate.
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Wash the collected product/organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
Protocol 3: Purification of this compound by RP-HPLC
This protocol provides a general guideline for the purification of the final peptide.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower percentage of B to a higher percentage of B over a set time (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized based on the crude product's purity.
-
Detection: UV detection at 220 nm and 254 nm.
-
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the main product peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final, pure this compound as a white powder.[4][5]
Data Presentation
Table 1: Typical Reagent Stoichiometry for DCC/HOBt Coupling
| Reagent | Equivalents | Purpose |
| Z-Gly-Gly-OH | 1.0 | Carboxyl component |
| H-Phe-OMe·HCl | 1.0 | Amine component |
| DCC | 1.1 | Coupling agent |
| HOBt | 1.1 | Additive to suppress side reactions |
| NMM or DIPEA | 1.0 | Base to neutralize HCl salt |
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, hydrolysis of activated intermediate. | Check reagent purity, use anhydrous solvents, optimize reaction time and temperature. |
| N-acylurea byproduct | Rearrangement of O-acylisourea intermediate. | Use HOBt or OxymaPure as an additive, perform reaction at 0 °C. |
| Racemization | Epimerization of the activated amino acid. | Use racemization suppressing additives (HOBt, HOAt), avoid strong bases. |
| Difficult Purification | Presence of closely related impurities or unreacted starting materials. | Optimize workup procedure, use RP-HPLC for final purification. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for peptide synthesis.
References
Troubleshooting low yield in Z-Gly-Gly-Phe-OH coupling reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Z-Gly-Gly-Phe-OH synthesis. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction has a very low yield. What are the most common causes?
Low yields in the coupling of Z-Gly-Gly-OH with a Phenylalanine derivative can stem from several factors. The most common culprits include:
-
Poor solubility of reactants: The dipeptide Z-Gly-Gly-OH or the phenylalanine starting material may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and inefficient coupling.
-
Inefficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the C-terminal carboxyl group of Z-Gly-Gly-OH, resulting in a slow or incomplete reaction.
-
Side reactions: Undesirable side reactions can consume starting materials or lead to the formation of byproducts that are difficult to separate from the desired product. Common side reactions in peptide synthesis include racemization and diketopiperazine formation.
-
Peptide aggregation: The growing peptide chain, particularly sequences containing multiple glycine residues, can aggregate, leading to incomplete reactions and purification difficulties.
-
Suboptimal reaction conditions: Factors such as reaction time, temperature, and stoichiometry of reagents can significantly impact the reaction yield.
-
Issues with starting material purity: Impurities in the Z-Gly-Gly-OH or phenylalanine starting materials can interfere with the coupling reaction.
Q2: How can I improve the solubility of my reactants?
Improving solubility is crucial for an efficient coupling reaction. Consider the following strategies:
-
Solvent selection: A combination of polar aprotic solvents is often effective. Dichloromethane (DCM) is a good swelling agent for polystyrene supports in solid-phase synthesis, while Dimethylformamide (DMF) can be added to increase the solubility of the reactants.[1] For solution-phase synthesis, solvents like DMF, Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be used.
-
Solvent mixtures: In some cases, a mixture of solvents can be more effective than a single solvent. For instance, a DCM/DMF mixture can provide a good balance of resin swelling and reactant solubility.[1]
-
Additives: The addition of chaotropic salts, such as lithium chloride (LiCl), to DMF can sometimes improve the solubility of aggregating peptides.
Q3: Which coupling reagents are recommended for the this compound synthesis?
The choice of coupling reagent is critical for achieving a high yield and minimizing side reactions. Commonly used coupling reagents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[1] They are typically used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization.[1]
-
Onium Salts: Reagents like HBTU, TBTU, and HATU are known for their high efficiency and rapid reaction times. They are often the reagents of choice for difficult couplings.
Q4: What are the typical side reactions I should be aware of, and how can I minimize them?
The primary side reactions to consider are:
-
Racemization: The chiral center of the Phenylalanine can epimerize during the coupling reaction. This can be minimized by using coupling additives such as HOBt or OxymaPure.
-
Diketopiperazine (DKP) formation: The dipeptide Z-Gly-Gly-OH can cyclize to form a stable six-membered ring, particularly under basic conditions or elevated temperatures. This side reaction can be minimized by activating the carboxylic acid at a low temperature and adding the amine component promptly.
-
N-acylurea formation: When using carbodiimide reagents like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which terminates the desired reaction. The use of HOBt can help to prevent this side reaction.
Troubleshooting Guides
Issue 1: Low Yield Due to Poor Reactant Solubility
Potential Cause: The dipeptide Z-Gly-Gly-OH or the Phenylalanine ester/acid has low solubility in the reaction solvent, leading to an inefficient coupling reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield due to poor solubility.
Experimental Protocols:
-
Protocol 1: Solvent Screening
-
Objective: To identify a solvent or solvent mixture that provides optimal solubility for both Z-Gly-Gly-OH and the Phenylalanine component.
-
Procedure: a. In separate small vials, test the solubility of Z-Gly-Gly-OH and the Phenylalanine derivative in a range of solvents (e.g., DMF, NMP, DMSO, DCM, and mixtures thereof). b. Observe which solvent or solvent mixture provides the best solubility for both components at the desired reaction concentration. c. Perform a small-scale test reaction in the optimized solvent system to confirm its efficacy.
-
-
Protocol 2: Use of Additives
-
Objective: To improve solubility by the addition of chaotropic agents.
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Procedure: a. To your reaction mixture in DMF, add a small amount of LiCl (e.g., 0.1 M). b. Stir the mixture until the reactants are fully dissolved before proceeding with the addition of the coupling reagent. c. Monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Incomplete Reaction Due to Inefficient Activation or Coupling
Potential Cause: The chosen coupling reagent is not effectively activating the carboxylic acid of Z-Gly-Gly-OH, or the coupling reaction itself is slow.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete coupling reactions.
Experimental Protocols:
-
Protocol 3: Evaluating Alternative Coupling Reagents
-
Objective: To compare the effectiveness of different classes of coupling reagents.
-
Procedure: a. Set up parallel small-scale reactions using your standard conditions but varying the coupling reagent. b. Reaction A: Use a carbodiimide-based method (e.g., DCC/HOBt). c. Reaction B: Use a phosphonium-based reagent (e.g., PyBOP). d. Reaction C: Use a uronium-based reagent (e.g., HBTU or HATU). e. Monitor the reactions by TLC or LC-MS to determine the rate and completeness of the coupling.
-
-
Protocol 4: Optimizing Reaction Conditions
-
Objective: To determine the optimal stoichiometry, reaction time, and temperature.
-
Procedure: a. Stoichiometry: Vary the equivalents of the coupling reagent and the Phenylalanine derivative relative to Z-Gly-Gly-OH (e.g., 1.0, 1.2, and 1.5 equivalents). b. Time: Monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) to determine when the reaction reaches completion. c. Temperature: Run the reaction at different temperatures (e.g., 0 °C, room temperature, and 40 °C) to assess the impact on reaction rate and side product formation. Note that higher temperatures may increase the risk of side reactions.
-
Quantitative Data Summary
The following table provides illustrative yield data for the coupling of a generic Z-protected dipeptide with an amino acid ester using different coupling methods. Note that actual yields for this compound may vary depending on specific reaction conditions.
| Coupling Reagent/Additive | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| DCC / HOBt | DMF | 0 to RT | 12 | 75-85 |
| DIC / HOBt | DCM/DMF | 0 to RT | 12 | 78-88 |
| HBTU / DIPEA | DMF | RT | 4 | 85-95 |
| HATU / DIPEA | DMF | RT | 2 | 90-98 |
| PyBOP / DIPEA | DMF | RT | 4 | 88-96 |
Common Side Reactions and Mitigation
The following diagram illustrates common side reactions in peptide coupling and strategies to minimize them.
Caption: Common side reactions in peptide coupling and their mitigation strategies.
References
Preventing side reactions with the Cbz protecting group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the carboxybenzyl (Cbz) protecting group.
Troubleshooting Guides
This section addresses specific issues that may arise during the protection of amines with Cbz or its subsequent removal.
Issue 1: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenation
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
The reaction appears to stall before reaching completion.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning | Sulfur-containing compounds in the substrate or solvent can poison the palladium catalyst. Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion. |
| Insufficient Hydrogen Source | Ensure an adequate supply of hydrogen. For reactions using H₂ gas, check for leaks in the system and ensure the balloon or gas cylinder is supplying sufficient pressure. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, cyclohexene) is added in sufficient stoichiometric excess. |
| Poor Catalyst Activity | The activity of Pd/C can vary between batches and suppliers. Use a fresh batch of catalyst or a different grade. In some cases, in-situ generation of an active Pd/C catalyst from Pd(OAc)₂ and charcoal can provide a more reproducible protocol.[1] |
| Substrate Insolubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider switching to a different solvent system or using a co-solvent. For peptide synthesis, micellar catalysis in water has been shown to be effective.[2] |
Issue 2: Racemization of Chiral Centers During Cbz Protection
Symptoms:
-
Chiral HPLC or polarimetry of the final product indicates a loss of enantiomeric excess (ee).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessively Basic Conditions | When using benzyl chloroformate (Cbz-Cl) for protection under alkaline conditions, a pH that is too high can cause racemization of amino acids.[3] |
| pH Control | Maintain the pH of the reaction mixture between 8 and 10. Using a mixed base buffer system, such as Na₂CO₃:NaHCO₃ = 2:1, can help to effectively maintain the pH in the optimal range.[3] |
| Alternative Reagents | Consider using activated esters like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) which can sometimes offer milder reaction conditions. |
Issue 3: Formation of N-benzyl Byproduct During Cbz Deprotection
Symptoms:
-
Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of the desired product plus 90 Da (the mass of a benzyl group).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Hydrogen Source in Catalytic Hydrogenolysis | When the hydrogen source is limited during catalytic hydrogenation, a side reaction can occur leading to the formation of N-benzyl-protected tertiary amines.[3] |
| Ensure Adequate Hydrogen | Use a sufficient excess of the hydrogen donor in transfer hydrogenation or ensure a continuous supply of H₂ gas. Monitor the reaction progress closely to ensure it goes to completion. |
| Alternative Deprotection Method | If N-benzylation remains a persistent issue, consider alternative deprotection methods that do not involve catalytic hydrogenation, such as using HBr in acetic acid. |
Issue 4: Unwanted Reduction of Other Functional Groups
Symptoms:
-
During Cbz deprotection by catalytic hydrogenation, other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups, aryl halides) are also reduced.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-selective Nature of Catalytic Hydrogenation | Catalytic hydrogenation is a powerful reduction method and is often not selective for only the Cbz group in the presence of other easily reducible moieties.[4] |
| Use of Catalyst Inhibitors | In some cases, the addition of catalyst inhibitors can increase selectivity. For example, ammonia, pyridine, or ammonium acetate have been shown to inhibit the hydrogenolysis of benzyl ethers while allowing for the reduction of olefins, Cbz groups, and other functionalities.[1] |
| Orthogonal Deprotection Strategy | Employ a deprotection method that is orthogonal to the sensitive functional groups present. For example, acidic cleavage with HBr/HOAc or Lewis acids like AlCl₃/HFIP can be used in the presence of double bonds or nitro groups.[1][3] A nucleophilic deprotection using 2-mercaptoethanol can also be employed for substrates with sensitive functionalities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the Cbz group and why is it used?
The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis.[5] It is valued for its stability under a range of conditions and the variety of methods available for its removal. The introduction of a Cbz group can also improve the crystallinity of a compound, aiding in purification.[3]
Q2: What are the most common methods for Cbz deprotection?
The most common methods for Cbz deprotection include:
-
Catalytic Hydrogenolysis: This is the most widely used method and involves the use of a palladium catalyst (typically Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium formate (for transfer hydrogenation).[6] This method is generally mild and occurs at neutral pH.[6]
-
Acidic Conditions: Strong acids such as hydrogen bromide (HBr) in acetic acid can effectively cleave the Cbz group. Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have also been shown to be effective and can be milder towards other sensitive groups.[1][3]
-
Other Methods: For specific substrates, other methods such as using lower alcohols (methanol, ethanol) for N-Cbz protected imidazoles and pyrazoles, or organometallic reagents like n-Bu₃SnH/AIBN have been reported.[3]
Q3: Can the Cbz group be removed in the presence of a Boc group?
Yes, the Cbz and Boc (tert-butyloxycarbonyl) protecting groups are generally orthogonal. The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove a Boc group, and the Boc group is stable to the catalytic hydrogenation conditions used to remove a Cbz group.[7] This orthogonality is a key feature in peptide synthesis.
Q4: How can I monitor the progress of a Cbz deprotection reaction?
The progress of a Cbz deprotection reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected amine product will typically have a different Rf value than the Cbz-protected starting material. LC-MS is particularly useful as it can confirm the disappearance of the starting material and the appearance of the product with the expected mass.
Q5: What are the safety considerations when working with Cbz protection and deprotection reagents?
-
Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: When using hydrogen gas, extreme care must be taken as it is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a properly ventilated area away from ignition sources. The palladium on carbon catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should be filtered carefully and kept wet until it can be disposed of properly.
-
Strong Acids: Reagents like HBr in acetic acid are highly corrosive and should be handled with appropriate PPE in a fume hood.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions can be substrate-dependent.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenation (H₂ gas) | 10% Pd/C, H₂ (1 atm), MeOH, rt | 12 h | High | A standard and widely used method.[2] |
| Catalytic Hydrogenation (Transfer) | 10% Pd/C, NaBH₄ (1 equiv.), MeOH, rt | 3-10 min | 93-98% | A rapid method using in-situ hydrogen generation.[4][5] |
| Acidic Cleavage | 33% HBr in Acetic Acid, rt | 20 min | ~86% | Effective but harsh; may not be suitable for acid-sensitive substrates.[8] |
| Lewis Acid Cleavage | AlCl₃, HFIP, rt | Varies | High | Offers good functional group tolerance.[1] |
| Nucleophilic Cleavage | 2-mercaptoethanol, K₃PO₄, DMAc, 75 °C | 24 h | High | Suitable for substrates with sensitive functionalities that are incompatible with hydrogenation or strong acids.[1] |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation using H₂ Gas
-
Preparation: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation Setup: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon). Then, introduce hydrogen gas, typically from a balloon or a regulated cylinder, and maintain a positive pressure.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely on the filter paper. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified if necessary.
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
-
Preparation: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether.
-
Isolation: Collect the precipitated product (often the HBr salt) by filtration, wash with ether, and dry under vacuum. The free amine can be obtained by subsequent neutralization with a base.
Visualizations
Caption: Cbz deprotection pathways and potential side reactions.
Caption: A logical workflow for troubleshooting Cbz-related issues.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Z-Gly-Gly-Phe-OH Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of Z-Gly-Gly-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most prevalent impurities are typically deletion sequences (e.g., Z-Gly-Phe-OH), diastereomers if starting with racemic amino acids, and residual starting materials or coupling reagents. Incomplete deprotection or side reactions can also contribute to the impurity profile.
Q2: I am observing a very low yield after purification. What are the potential causes and solutions?
A2: Low yield can stem from several factors:
-
Poor Solubility: this compound has limited solubility in aqueous solutions. Ensure you are using an appropriate solvent system, possibly with organic modifiers, for your purification steps.
-
Suboptimal Chromatography Conditions: An unoptimized HPLC gradient can lead to broad peaks and poor separation, resulting in significant product loss in mixed fractions.
-
Product Precipitation: The product may be precipitating on the column or in the tubing. Running the purification at a slightly elevated temperature might help.
-
Adsorption: The peptide might be irreversibly adsorbing to the stationary phase or vials.
Q3: My purified this compound shows a single peak on HPLC, but the NMR spectrum is complex. What could be the issue?
A3: This could be due to the presence of diastereomers which are often difficult to separate by standard HPLC methods. It is also possible that the peptide is aggregating, leading to complex NMR spectra. Consider running the NMR in a different solvent or at a higher temperature to break up any aggregates.
Troubleshooting Guide
Issue 1: Poor Solubility
This compound, with its protected N-terminus and the hydrophobic phenylalanine residue, can be challenging to dissolve.
Solutions:
-
Solvent Screening: Test a range of solvents to find the most suitable one for your application.
-
Use of Organic Co-solvents: For techniques like RP-HPLC, using organic solvents such as acetonitrile (ACN) or methanol (MeOH) in the mobile phase is essential.
-
pH Adjustment: The C-terminal carboxylic acid allows for pH manipulation. Increasing the pH above the pKa of the carboxyl group will deprotonate it, increasing its solubility in aqueous media.
Illustrative Solubility Data
| Solvent System | Approximate Solubility (mg/mL) | Notes |
| Water | < 0.1 | Very poorly soluble. |
| Methanol | 5 - 10 | Moderately soluble. |
| Acetonitrile | 1 - 2 | Sparingly soluble. |
| Dimethylformamide (DMF) | > 50 | Highly soluble. |
| 50% ACN / 50% Water | 0.5 - 1 | Suitable for RP-HPLC injection. |
| 0.1 M NaHCO₃ (aq) | 2 - 5 | Soluble due to salt formation. |
Issue 2: Co-elution of Impurities in RP-HPLC
Closely related impurities can be difficult to resolve from the main product peak.
Solutions:
-
Gradient Optimization: A shallower gradient around the elution point of your target peptide can significantly improve resolution.
-
Flow Rate Adjustment: Lowering the flow rate can increase the column efficiency and improve separation.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 40°C) can improve peak shape and resolution.
-
Alternative Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as C8 or a phenyl-hexyl column.
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purification of this compound.
1. Sample Preparation:
- Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., DMF or 50% ACN/water).
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18, 10 µm, 250 x 20 mm
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
- Flow Rate: 10 mL/min
- Detection: 220 nm and 254 nm
- Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 35 | 70 |
| 40 | 100 |
| 45 | 100 |
| 46 | 20 |
| 50 | 20 |
3. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the purity of each fraction using analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Crystallization
Crystallization can be an effective final purification step.
1. Solvent Selection:
- Dissolve the this compound in a minimum amount of a good solvent (e.g., methanol or ethanol).
- Slowly add an anti-solvent (e.g., water or diethyl ether) until the solution becomes slightly turbid.
2. Crystal Growth:
- Warm the solution gently until it becomes clear again.
- Allow the solution to cool slowly to room temperature, and then transfer it to 4°C.
- Crystals should form over several hours to days.
3. Isolation:
- Isolate the crystals by filtration.
- Wash the crystals with a small amount of the anti-solvent.
- Dry the crystals under vacuum.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
How to address poor enzyme kinetics with Z-Gly-Gly-Phe-OH substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor enzyme kinetics with the Z-Gly-Gly-Phe-OH substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used with?
A1: this compound is a tripeptide substrate protected at the N-terminus by a benzyloxycarbonyl (Z) group. It is a known substrate for endopeptidases such as pepsin and thermolysin.[1] It can be used to measure the enzymatic activity of these proteases.
Q2: What are the expected products of this compound cleavage by pepsin or thermolysin?
A2: Both pepsin and thermolysin are expected to cleave the peptide bond between the two glycine residues or the glycine and phenylalanine residues. The primary cleavage products would be Z-Gly-Gly-OH and Phe-OH, or Z-Gly-OH and Gly-Phe-OH. The exact cleavage site preference may vary depending on the specific reaction conditions.
Q3: How should I prepare and store my this compound substrate stock solution?
A3: this compound is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Q4: What detection methods are suitable for monitoring the enzymatic reaction with this compound?
A4: The cleavage of this compound can be monitored using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the substrate and its cleavage products over time.
-
Spectrophotometry: If the cleavage products have a different absorbance spectrum from the substrate, this can be monitored. For example, the release of a free amine can sometimes be detected using reagents like ninhydrin, though this may require stopping the reaction at different time points.
-
Fluorescence-based Assays: While the substrate itself is not fluorescent, it can be used in coupled assays where the product of the initial reaction is acted upon by a second enzyme to produce a fluorescent signal. Alternatively, a fluorescent derivative of the substrate could be synthesized.
Troubleshooting Guide for Poor Enzyme Kinetics
Poor enzyme kinetics with this compound can manifest as low or no enzyme activity, high background signal, or inconsistent results. The following sections provide guidance on how to address these common issues.
Issue 1: Low or No Enzyme Activity
If you are observing lower than expected or no enzymatic activity, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Substrate Insolubility: this compound has poor solubility in aqueous buffers.[2]
-
Solution: Ensure your final assay concentration of DMSO (or other organic solvent) is sufficient to maintain substrate solubility but not so high as to inhibit the enzyme. It is recommended to keep the final DMSO concentration below 5% (v/v), although the optimal concentration should be determined empirically for your specific enzyme. Some studies have shown that pepsin activity can be enhanced in the presence of up to 9% DMSO.[4][5]
-
-
Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH, ionic strength, and the presence of specific ions.
-
Solution: Verify that the assay buffer composition and pH are optimal for your target enzyme. For example, pepsin has an optimal pH range of 1.5-2.5, while thermolysin is active in the neutral to slightly alkaline range (pH 7.0-9.0).
-
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme. Confirm the activity of your enzyme stock using a well-characterized, reliable substrate before proceeding with your experiments with this compound.
-
-
Substrate Degradation: The substrate may have degraded due to improper storage.
Experimental Workflow for Troubleshooting Low Enzyme Activity
Issue 2: High Background Signal
A high background signal can mask the true enzyme kinetics. This is particularly problematic in spectrophotometric and fluorometric assays.
Potential Causes & Troubleshooting Steps:
-
Substrate Precipitation: The substrate may be precipitating out of solution, causing light scattering and a high background reading.
-
Solution: Visually inspect the assay wells for any precipitate. If observed, increase the final DMSO concentration or decrease the substrate concentration. It may be necessary to perform a substrate solubility curve to determine the maximum soluble concentration in your assay buffer.
-
-
Contaminants in Reagents: Assay components, including the buffer, enzyme, or substrate, may be contaminated with particles or fluorescent impurities.
-
Solution: Use high-purity reagents and filter-sterilize your buffer solutions. Run control experiments without the enzyme and/or without the substrate to identify the source of the high background.
-
-
Autohydrolysis of Substrate: The substrate may be unstable and hydrolyzing spontaneously under the assay conditions (e.g., extreme pH).
-
Solution: Run a control reaction without the enzyme for the full duration of the assay to measure the rate of non-enzymatic hydrolysis. If significant, you may need to adjust the buffer pH or temperature.
-
Logical Flow for Diagnosing High Background Signal
Issue 3: Inconsistent or Irreproducible Results
Lack of reproducibility can stem from a variety of factors related to assay setup and execution.
Potential Causes & Troubleshooting Steps:
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and appropriate tips. Prepare intermediate dilutions of your enzyme and substrate stocks to work with larger, more accurate volumes.
-
-
Inconsistent Incubation Times or Temperatures: Variations in reaction time or temperature will lead to inconsistent results.
-
Solution: Use a temperature-controlled plate reader or water bath for incubations. Ensure that the reaction is initiated and stopped consistently across all wells. For kinetic assays, ensure the plate reader is equilibrated to the correct temperature before starting the measurement.
-
-
Substrate or Enzyme Adsorption to Plates: The peptide substrate or the enzyme may adsorb to the surface of the microplate wells, reducing their effective concentration.
-
Solution: Consider using low-binding microplates. The addition of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer can also help to prevent adsorption.
-
Data Presentation: Expected Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pepsin | This compound | Data not available | Data not available | Data not available | Data not available |
| Thermolysin | This compound | Data not available | Data not available | Data not available | Data not available |
Note: The values in this table should be determined experimentally.
Experimental Protocols
The following are generalized protocols for determining the kinetic parameters of an enzyme with this compound using HPLC. These should be optimized for your specific enzyme and laboratory conditions.
Protocol 1: Pepsin Assay using HPLC
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium citrate, pH 2.0.
-
Substrate Stock: 50 mM this compound in 100% DMSO.
-
Enzyme Stock: 1 mg/mL porcine pepsin in 10 mM sodium acetate, pH 5.0.
-
Stop Solution: 1 M Tris-HCl, pH 8.5.
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in assay buffer from the stock solution. The final DMSO concentration should be kept constant across all dilutions.
-
In a microcentrifuge tube, add 50 µL of the substrate dilution.
-
Pre-incubate the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a suitable dilution of the pepsin stock solution.
-
Incubate at 37°C. At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 10 µL aliquot and add it to 20 µL of stop solution.
-
Analyze the quenched samples by reverse-phase HPLC to separate and quantify the substrate and product peaks.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Thermolysin Assay using HPLC
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.
-
Substrate Stock: 50 mM this compound in 100% DMSO.
-
Enzyme Stock: 1 mg/mL thermolysin in 10 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.
-
Stop Solution: 10% Trifluoroacetic acid (TFA).
-
-
Assay Procedure:
-
Follow the same procedure as for the pepsin assay, using the thermolysin-specific reagents and incubating at a temperature optimal for thermolysin (e.g., 50-60°C).
-
-
Data Analysis:
-
Analyze the data as described for the pepsin assay.
-
References
Avoiding repeated freeze-thaw cycles for Z-Gly-Gly-Phe-OH stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Z-Gly-Gly-Phe-OH stock solutions to maintain their integrity and ensure experimental reproducibility. Adhering to these protocols will help mitigate the detrimental effects of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary cause of degradation for peptide solutions like this compound is repeated freeze-thaw cycles.[1][2][] These cycles can lead to the formation of ice crystals that damage the peptide's structure, changes in local solute concentrations, and pH shifts in the buffer, all of which can compromise the peptide's stability.[]
Q2: What is the recommended method for storing this compound stock solutions to avoid degradation?
A2: The most effective method to prevent degradation is to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][2] Aliquoting minimizes the number of freeze-thaw cycles the main stock solution undergoes.[1] For this compound solutions, storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months.[1][2]
Q3: What are the best solvents for preparing this compound stock solutions?
A3: this compound exhibits good solubility in common polar organic solvents such as DMSO, DMF, and methanol.[4] The choice of solvent may depend on the specific requirements of your experiment.
Q4: How should I handle lyophilized this compound before preparing a stock solution?
A4: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can reduce the long-term stability of the peptide powder.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to multiple freeze-thaw cycles. | Prepare a fresh stock solution from lyophilized powder and aliquot it into single-use vials. Avoid using a stock solution that has been frozen and thawed multiple times. |
| Precipitate observed in the stock solution after thawing. | The peptide may have aggregated or come out of solution due to temperature changes or pH shifts during freezing. | Gently vortex the solution to try and redissolve the precipitate. If it persists, sonication in an ultrasonic bath for a short period may help. To increase solubility, you can also warm the tube to 37°C.[2] For future preparations, consider using a slightly different solvent composition or ensuring the pH of the buffer is optimal for solubility. |
| Loss of peptide activity in bioassays. | The peptide may have been chemically modified (e.g., oxidation) or structurally compromised due to improper storage. | Confirm the integrity of your stock solution using an analytical method like HPLC (see experimental protocol below). Always use sterile, oxygen-free solvents if the peptide is susceptible to oxidation, although this compound is not particularly prone to it. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month[1][2] | Ideal for short-term storage. Aliquoting is essential to prevent freeze-thaw cycles. |
| -80°C | Up to 6 months[1][2] | Recommended for long-term storage to ensure maximum stability. |
| 4°C | Not Recommended | The shelf life of peptides in solution at 4°C is very limited. This temperature is not suitable for storing stock solutions. |
| Room Temperature | Not Recommended | Peptide solutions are unstable at room temperature and are susceptible to rapid degradation and bacterial growth. |
Experimental Protocols
Protocol for Preparing and Aliquoting this compound Stock Solutions
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening.
-
Solvent Preparation: Prepare the desired solvent (e.g., DMSO, DMF, or methanol). Ensure the solvent is of high purity.
-
Dissolution: Add the appropriate volume of solvent to the lyophilized peptide to achieve the desired stock concentration. Gently vortex or swirl to ensure complete dissolution.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Tightly cap the aliquots and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1][2]
-
Usage: When needed, retrieve a single aliquot and allow it to thaw at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of the thawed aliquot.
Generalized HPLC Protocol for Assessing this compound Stability
This protocol provides a general method to assess the purity and potential degradation of this compound solutions. Optimization may be required based on the available equipment and specific experimental conditions.
-
Sample Preparation:
-
Prepare a fresh "control" sample of this compound at a known concentration.
-
Thaw an aliquot of the stock solution that is suspected of degradation.
-
Dilute both the control and the test sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable for peptide analysis.[5]
-
Detection Wavelength: Monitor at a wavelength where the peptide has strong absorbance, typically around 214 nm for the peptide bond or 254 nm if the Z-group provides sufficient absorbance.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is a good starting point (e.g., 5% to 95% B).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Analysis:
-
Inject the control sample to establish the retention time and peak area of the intact this compound.
-
Inject the test sample.
-
Compare the chromatograms of the control and test samples. The appearance of new peaks or a decrease in the area of the main peak in the test sample relative to the control indicates degradation.
-
Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[5]
-
Visualizations
Caption: Recommended workflow for preparing and handling this compound stock solutions.
Caption: Key factors contributing to the degradation of peptide solutions.
References
Validation & Comparative
A Comparative Guide to Chymotrypsin Substrates: Evaluating Z-Gly-Gly-Phe-OH and Alternatives
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for accurate and efficient chymotrypsin activity assessment. This guide provides a comprehensive comparison of Z-Gly-Gly-Phe-OH with other commonly used chymotrypsin substrates, supported by experimental data and detailed protocols to aid in your research endeavors.
Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. Its predictable specificity has made it an invaluable tool in proteomics and a target in drug discovery. The choice of substrate for in vitro assays significantly impacts the kinetic parameters obtained and, consequently, the interpretation of experimental results.
Quantitative Comparison of Chymotrypsin Substrates
The efficiency of a chymotrypsin substrate is best understood by examining its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
Below is a compilation of kinetic data for several common chymotrypsin substrates.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| N-Acetyl-L-phenylalanine p-nitroanilide | - | - | 300 | Represents a class of chromogenic substrates where the release of p-nitroaniline can be monitored spectrophotometrically.[1] |
| N-Acetyl-L-tryptophan methyl ester | - | - | 8 x 10⁵ | An ester substrate with high reactivity.[1] |
| N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 10⁷ | A highly reactive p-nitrophenyl ester substrate.[1] |
| N-Succinyl-L-Phenylalanine-p-nitroanilide (SPpNA) | Varies | Varies | Varies | Kinetic parameters are sensitive to experimental conditions such as pressure and the presence of salts.[2] |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.18 | 5.33 x 10² | 2.76 x 10⁶ | A classic and widely used ester substrate for chymotrypsin assays.[3] |
| N-Acetyl-L-tyrosine anilide | Varies | Varies | Varies | Kinetic constants are largely independent of the electronic effects of substituents on the anilide ring.[3] |
| MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | - | - | - | A chromogenic substrate suitable for determining chymotrypsin activity.[4] |
Experimental Protocols
Accurate and reproducible kinetic data rely on standardized experimental protocols. Below are detailed methodologies for assaying chymotrypsin activity using both a classic ester substrate (BTEE) and a common chromogenic substrate.
Protocol 1: Chymotrypsin Assay Using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This method is based on the spectrophotometric measurement of the increase in absorbance at 256 nm resulting from the hydrolysis of BTEE.[5][6]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (e.g., 100 mM)
-
Methanol
-
1 mM HCl
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Immediately before use, dilute the stock solution to the desired concentration (e.g., 10-30 µg/mL) with 1 mM HCl.
-
Buffer Solution: Prepare an 80 mM Tris-HCl buffer containing 100 mM CaCl₂, and adjust the pH to 7.8 at 25°C.
-
Substrate Solution: Prepare a 1.18 mM BTEE solution in 50% (w/w) methanol.
-
-
Assay:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, mix 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA₂₅₆/min).
-
Calculate the enzyme activity using the molar extinction coefficient of the product, N-benzoyl-L-tyrosine, at 256 nm.
-
Protocol 2: Chymotrypsin Assay Using a Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
This assay relies on the release of p-nitroaniline (pNA), which can be monitored by measuring the absorbance at 405 nm.
Materials:
-
α-Chymotrypsin
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration for the assay.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in DMSO to create a concentrated stock solution.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to various concentrations for kinetic analysis.
-
-
Assay:
-
Add a defined volume of the working substrate solution to the wells of a microplate or a cuvette.
-
Equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Monitor the increase in absorbance at 405 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Use the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
-
Determine Km and kcat by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
Visualizing Experimental Workflows and Enzyme Kinetics
To further clarify the experimental process and the underlying principles of enzyme kinetics, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a chymotrypsin activity assay.
Caption: A simplified representation of the Michaelis-Menten kinetic scheme.
Conclusion
The selection of an appropriate substrate is a pivotal decision in the design of chymotrypsin assays. While this compound represents a peptide substrate that mimics natural cleavage sites, the lack of readily available kinetic data necessitates the consideration of alternatives for quantitative studies. Chromogenic substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide offer the convenience of a continuous colorimetric assay, while ester substrates such as BTEE have a long history of use and well-characterized kinetic parameters.
Researchers should consider the specific requirements of their experiment, including desired sensitivity, throughput, and the need for a substrate that closely mimics a biological target, when making their selection. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful execution of chymotrypsin activity assays.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α-chymotryptic hydrolysis of glycine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Peptide Substrates for Protease Assays: Moving Beyond Z-Gly-Gly-Phe-OH
For researchers and drug development professionals engaged in protease analysis, the selection of an appropriate substrate is paramount for generating robust and reliable data. The tripeptide Z-Gly-Gly-Phe-OH has long served as a conventional substrate for certain proteases, notably carboxypeptidases. However, the landscape of protease assays has evolved, offering a diverse array of alternative substrates with enhanced sensitivity, specificity, and adaptability to high-throughput screening formats. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal substrate for your research needs.
Performance Comparison of Protease Substrates
The ideal protease substrate exhibits high catalytic efficiency (kcat/Km), specificity for the target enzyme, and generates a strong, easily detectable signal. While this compound and its analogs are effective, modern fluorogenic substrates, particularly those based on Förster Resonance Energy Transfer (FRET), often provide significant advantages in terms of sensitivity and continuous monitoring capabilities.
Below is a comparison of the performance of various chromogenic and fluorogenic substrates for carboxypeptidases, which commonly utilize this compound. The data for the chromogenic substrates are based on a study of human carboxypeptidases A1 (CPA1), A2 (CPA2), and A4 (CPA4) using a series of N-(furylacryloyl)-Phe-Xaa dipeptides, which are structural and functional analogs of this compound.
Table 1: Kinetic Parameters of Chromogenic Substrates for Human Carboxypeptidases [1]
| Substrate (FA-Phe-Xaa) | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| FA-Phe-Phe | CPA1 | 150 | 110 | 1.4 x 10⁶ |
| CPA2 | 1.8 | 1.3 | 1.4 x 10⁶ | |
| CPA4 | 110 | 120 | 9.2 x 10⁵ | |
| FA-Phe-Leu | CPA1 | 120 | 190 | 6.3 x 10⁵ |
| CPA2 | 0.06 | 1.5 | 4.0 x 10⁴ | |
| CPA4 | 120 | 180 | 6.7 x 10⁵ | |
| FA-Phe-Ala | CPA1 | 85 | 1100 | 7.7 x 10⁴ |
| CPA2 | 0.005 | 2.0 | 2.5 x 10³ | |
| CPA4 | 100 | 1300 | 7.7 x 10⁴ | |
| FA-Phe-Trp | CPA1 | 160 | 40 | 4.0 x 10⁶ |
| CPA2 | 2.5 | 1.0 | 2.5 x 10⁶ | |
| CPA4 | 130 | 50 | 2.6 x 10⁶ | |
| FA-Phe-Ile | CPA1 | 90 | 150 | 6.0 x 10⁵ |
| CPA2 | 0.05 | 1.2 | 4.2 x 10⁴ | |
| CPA4 | 100 | 160 | 6.3 x 10⁵ | |
| FA-Phe-Val | CPA1 | 40 | 500 | 8.0 x 10⁴ |
| CPA2 | 0.01 | 1.8 | 5.6 x 10³ | |
| CPA4 | 50 | 600 | 8.3 x 10⁴ | |
| FA-Phe-Met | CPA1 | 130 | 250 | 5.2 x 10⁵ |
| CPA2 | 0.1 | 1.4 | 7.1 x 10⁴ | |
| CPA4 | 110 | 280 | 3.9 x 10⁵ | |
| FA-Phe-His | CPA1 | 15 | 800 | 1.9 x 10⁴ |
| CPA2 | 0.002 | 1.6 | 1.3 x 10³ | |
| CPA4 | 20 | 900 | 2.2 x 10⁴ |
Note: Data extracted from a study on human carboxypeptidases A1, A2, and A4.[1] The N-(furylacryloyl)-Phe-Xaa substrates are chromogenic, and their hydrolysis was monitored by changes in absorbance.
FRET-Based Fluorogenic Substrates:
-
Higher Sensitivity: Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.
-
Continuous Monitoring: FRET assays allow for the continuous monitoring of enzyme activity in real-time, providing more detailed kinetic information.
-
Reduced Interference: The ratiometric detection possible with some FRET pairs can minimize interference from compound fluorescence and other assay artifacts.
-
Adaptability to HTS: The microplate-based format of FRET assays makes them highly suitable for high-throughput screening of protease inhibitors.
The performance of a FRET substrate is dependent on the chosen fluorophore-quencher pair. Common pairs include:
-
EDANS/DABCYL
-
Abz/EDDnp
-
5-FAM/QXL® 520
-
Cy3/Cy5Q
The choice of the FRET pair will influence the excitation and emission wavelengths, quantum yield, and quenching efficiency, all of which impact the signal-to-background ratio of the assay.
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reproducible results. Below are representative protocols for protease assays using a chromogenic substrate analogous to this compound and a general protocol for a FRET-based assay.
Protocol 1: Carboxypeptidase A Assay using a Chromogenic Substrate (e.g., FA-Phe-Phe)[1]
Materials:
-
Human Carboxypeptidase A1, A2, or A4
-
Substrate stock solution (e.g., 10 mM FA-Phe-Phe in DMSO)
-
Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Microplate reader capable of measuring absorbance at ~336 nm
Procedure:
-
Prepare a series of substrate dilutions in assay buffer to achieve final concentrations ranging from 0.2 to 5 times the expected Km.
-
Add a fixed amount of carboxypeptidase A to each well of a 96-well UV-transparent microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at the appropriate wavelength (e.g., 336 nm for FA-Phe-Phe) over time at 25°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the kinetic parameters (Km and kcat) by fitting the V₀ values at different substrate concentrations to the Michaelis-Menten equation.
Protocol 2: General Protease Assay using a FRET-Based Substrate[2]
Materials:
-
Target Protease
-
FRET peptide substrate (e.g., containing a 5-FAM/QXL® 520 pair)
-
Assay buffer (optimized for the specific protease)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the FRET substrate in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Add the diluted FRET substrate to the wells of a black, opaque 96-well microplate.
-
Add the protease to the wells to initiate the reaction. A no-enzyme control should be included to determine the background fluorescence.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., Ex/Em = 490/520 nm for 5-FAM).
-
Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time curve after subtracting the background fluorescence.
Visualizing the Catalytic Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic mechanism of Carboxypeptidase A and a typical experimental workflow for a protease assay.
Caption: Catalytic mechanism of Carboxypeptidase A.
Caption: General workflow for a protease assay.
Conclusion
While this compound remains a useful tool for specific applications, the development of alternative substrates, particularly FRET-based fluorogenic probes, offers significant advantages in sensitivity, continuous monitoring, and throughput. The choice of substrate should be guided by the specific requirements of the assay, including the nature of the protease, the desired level of sensitivity, and the experimental format. The data and protocols presented in this guide provide a foundation for making an informed decision to advance your protease research.
References
A Comparative Guide to the Cross-Validation of HPLC Results for Z-Gly-Gly-Phe-OH
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the protected tripeptide Z-Gly-Gly-Phe-OH. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols and ensure the accuracy and reproducibility of their findings through cross-validation. The guide also presents an alternative analytical technique for comprehensive characterization.
Data Presentation: Comparison of HPLC Methods
For effective cross-validation, results from two distinct HPLC methods can be compared. Below is a summary of two plausible reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of this compound. These methods are based on standard protocols for peptide analysis.[1][2][3][4][5][6]
Table 1: Comparison of Two RP-HPLC Methods for this compound Analysis
| Parameter | Method A: Fast Gradient | Method B: Slow Gradient for High Resolution |
| Stationary Phase (Column) | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 214 nm and 254 nm | 214 nm and 254 nm |
| Column Temperature | 30°C | 35°C |
| Injection Volume | 10 µL | 10 µL |
| Gradient Program | 10-70% B in 15 minutes | 20-50% B in 30 minutes |
| Primary Use Case | Rapid purity assessment, in-process control | High-resolution separation of impurities |
Alternative Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC with UV detection is a cornerstone for purity analysis, it provides limited structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative or complementary technique that couples the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, offering both quantitative data and molecular identification.[7][8][9][10][11][12]
Table 2: Comparison of HPLC-UV and LC-MS for Peptide Analysis
| Feature | HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity; detection based on UV absorbance of the peptide bond or aromatic residues. | Separation based on hydrophobicity; detection based on mass-to-charge ratio (m/z) of ionized molecules. |
| Information Provided | Purity, retention time, and semi-quantitative analysis. | Purity, retention time, molecular weight confirmation, and structural information (with MS/MS).[7][9][10] |
| Sensitivity | Good, typically in the microgram to nanogram range. | Excellent, often in the picogram to femtogram range.[12] |
| Specificity | Lower; co-eluting impurities with similar UV absorbance can interfere. | High; distinguishes between compounds with different molecular weights, even if they co-elute. |
| Application | Routine quality control, purity determination, and quantification. | Identity confirmation, impurity identification, and characterization of post-translational modifications. |
| Complexity & Cost | Relatively simple and lower cost. | More complex instrumentation and higher initial and maintenance costs.[12] |
Experimental Protocols
Detailed Protocol for HPLC Method B (High Resolution)
This protocol outlines the steps for analyzing this compound using a high-resolution RP-HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
2. Instrument and Conditions:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 3.5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
4. Chromatographic Run:
-
Equilibrate the column with 20% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the following gradient program:
-
0-30 min: 20% to 50% B (linear gradient)
-
30-32 min: 50% to 95% B (linear gradient for column wash)
-
32-35 min: Hold at 95% B
-
35-36 min: 95% to 20% B (return to initial conditions)
-
36-45 min: Hold at 20% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of two HPLC methods for the analysis of this compound.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (Deutschland) [shimadzu.de]
- 9. books.rsc.org [books.rsc.org]
- 10. Peptide Mapping by LC-MS/MS - Syd Labs [sydlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. realpeptides.co [realpeptides.co]
A Comparative Analysis of Z-Gly-Gly-Phe-OH and Z-Gly-Phe-OH in Peptide Synthesis for Researchers and Drug Development Professionals
In the realm of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and overall success of the synthetic strategy. Among the myriad of protected amino acid derivatives, Z-Gly-Gly-Phe-OH and Z-Gly-Phe-OH serve as crucial intermediates. This guide provides a comprehensive comparative analysis of these two peptide fragments, offering insights into their performance, potential side reactions, and practical applications in both chemical and enzymatic peptide synthesis, supported by available experimental data.
Introduction to this compound and Z-Gly-Phe-OH
Both this compound and Z-Gly-Phe-OH are N-terminally protected peptide fragments, featuring the benzyloxycarbonyl (Z) group. This protecting group is instrumental in preventing unwanted reactions at the N-terminus during peptide coupling.[1] Z-Gly-Phe-OH is a dipeptide derivative, while this compound is a tripeptide.[2][3] These molecules are widely utilized as building blocks in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis for the construction of more complex peptides and proteins.[2][4] Their applications extend to biochemical research and the development of peptide-based therapeutics.[2][4]
Performance and Physicochemical Properties
| Property | This compound | Z-Gly-Phe-OH | References |
| Molecular Formula | C21H23N3O6 | C19H20N2O5 | [3] |
| Molecular Weight | 413.43 g/mol | 356.37 g/mol | [3] |
| Appearance | White to off-white solid | - | [3] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF.[5] | Generally soluble in organic solvents used for peptide synthesis. | [6] |
| Purity (Typical) | ≥ 97% (HPLC) | - | [3] |
Comparative Analysis in Peptide Synthesis
Chemical Synthesis
In chemical peptide synthesis, the efficiency of coupling reactions and the potential for side reactions are critical parameters.
Coupling Efficiency and Yield: The additional glycine residue in this compound increases its molecular weight and potentially its steric hindrance compared to Z-Gly-Phe-OH. This could, in some instances, lead to slightly slower coupling kinetics or require more potent activation reagents to achieve comparable yields. However, the flexibility imparted by the glycine residues might also mitigate some steric challenges in certain contexts.
While specific comparative yield data is scarce, a study on the synthesis of the tripeptide Z-Gly-Phe-Val-OMe from Z-Gly-Phe-OH reported yields depending on the coupling reagent used. For instance, using HBTU as a coupling reagent resulted in a certain yield and a degree of racemization, providing a benchmark for the performance of Z-Gly-Phe-OH in solution-phase synthesis.[7]
Side Reactions:
-
Racemization: The C-terminal phenylalanine in both this compound and Z-Gly-Phe-OH is susceptible to racemization during the activation of the carboxyl group for coupling. The degree of racemization is highly dependent on the coupling method, the base used, and the reaction temperature.[8][9][10] The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[11] A study on the synthesis of Z-Gly-Phe-Val-OMe highlighted that the choice of coupling reagent significantly impacts the level of racemization.[7]
-
Diketopiperazine (DKP) Formation: Dipeptide esters, particularly those with a secondary amino acid like proline at the C-terminus, are prone to intramolecular cyclization to form diketopiperazines. While phenylalanine is not as susceptible as proline, the Gly-Phe sequence can still undergo this side reaction, leading to the cleavage of the dipeptide from the growing peptide chain.[4][12][13] This is a more significant concern when coupling the third amino acid to a resin-bound H-Gly-Phe-OR. The longer this compound, being a tripeptide, is not directly susceptible to DKP formation itself but the dipeptide it forms after coupling could be. The rate of DKP formation is influenced by the sequence, solvent, and temperature.[1][2]
Enzymatic Synthesis
Both peptides can also serve as acyl donors in enzyme-catalyzed peptide synthesis, which offers advantages in terms of stereospecificity and milder reaction conditions.
This compound has been successfully used as a substrate for pepsin and thermolysin.[14] In a pepsin-catalyzed reaction, this compound (25 mM) was reacted with H-Leu-NHPh (50 mM) in an ethylene glycol-acetate buffer to produce Z-Gly-Gly-Phe-Leu-NHPh, demonstrating its utility in enzymatic condensation reactions.[14]
Information on the specific use of Z-Gly-Phe-OH as an acyl donor in enzymatic synthesis was not prevalent in the reviewed literature, though the broader field of chemoenzymatic peptide synthesis is well-established.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized protocols for peptide coupling using these fragments.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a typical manual coupling step on a resin.
Caption: General workflow for a coupling cycle in SPPS.
Protocol:
-
Resin Preparation: The solid support (e.g., Rink amide resin) with the N-terminally deprotected amino acid is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[15]
-
Activation: In a separate vessel, dissolve this compound or Z-Gly-Phe-OH (e.g., 3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIEA, 6 eq.) in DMF. The solution is typically pre-activated for a few minutes.
-
Coupling: The activated peptide solution is added to the resin, and the mixture is agitated at room temperature for a specified time (e.g., 1-2 hours).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.[16]
-
Deprotection: The N-terminal protecting group of the newly added fragment is removed to prepare for the next coupling cycle.
General Protocol for Solution-Phase Peptide Synthesis
This protocol describes a typical coupling reaction in solution.
Caption: General workflow for solution-phase peptide coupling.
Protocol:
-
Dissolution: Dissolve the C-terminally protected amino acid or peptide (e.g., H-Val-OMe, 1 equivalent) and a base (e.g., N-methylmorpholine, 1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Activation: In a separate flask, dissolve this compound or Z-Gly-Phe-OH (1 eq.) and a racemization suppressant (e.g., HOBt, 1 eq.) in the solvent. Cool the solution to 0°C.
-
Coupling: Add the coupling reagent (e.g., DCC, 1.1 eq.) to the cooled solution of the Z-protected peptide. After a short pre-activation time, add this mixture to the solution containing the amino component.
-
Reaction: Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight.
-
Work-up: The reaction mixture is filtered to remove any precipitated urea (if DCC is used). The filtrate is then typically washed with dilute acid, base, and brine, and then dried over a drying agent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure peptide.
Logical Relationship of Factors Affecting Synthesis Outcome
The success of a peptide synthesis using either this compound or Z-Gly-Phe-OH is a multifactorial issue. The following diagram illustrates the interplay of key factors.
Caption: Interplay of factors influencing peptide synthesis outcomes.
Conclusion
Both this compound and Z-Gly-Phe-OH are valuable building blocks in peptide synthesis. The choice between them will depend on the specific requirements of the target peptide.
-
Z-Gly-Phe-OH may be preferred for its lower molecular weight and potentially faster coupling kinetics. However, the resulting dipeptide segment on the resin might be more prone to diketopiperazine formation in subsequent steps.
-
This compound offers the advantage of introducing a Gly-Gly-Phe sequence in a single coupling step, which can be more efficient than a stepwise approach. The increased length may slightly increase steric hindrance, potentially requiring more robust coupling conditions.
For both fragments, careful selection of coupling reagents, bases, and reaction conditions is crucial to maximize yield and purity while minimizing side reactions, particularly racemization. The information and protocols provided in this guide serve as a foundation for researchers to make informed decisions and optimize their peptide synthesis strategies. Further direct comparative studies would be beneficial to provide more definitive quantitative data on the performance of these two important peptide fragments.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Evaluating the Specificity of Z-Gly-Gly-Phe-OH for Different Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a protease substrate is paramount for accurate enzyme characterization and inhibitor screening. This guide provides a comparative analysis of the tripeptide substrate Z-Gly-Gly-Phe-OH, evaluating its specificity for various proteases. We present available quantitative data, detailed experimental protocols for its use, and a comparison with alternative substrates.
This compound is a synthetic peptide derivative that serves as a substrate for certain proteases. Its structure, featuring a Phenylalanine residue, suggests a predisposition for cleavage by proteases that exhibit a preference for hydrophobic amino acids at the P1 position of the cleavage site. This guide delves into the specifics of this interaction with key proteases.
Quantitative Comparison of Protease Activity with this compound and Alternatives
While direct, side-by-side comparative kinetic data for this compound across a wide range of proteases is limited in publicly available literature, this section compiles the known interactions and provides context by comparing them with data from structurally similar substrates. The efficiency of a protease in cleaving a substrate is best described by the catalytic efficiency (kcat/Km), which incorporates both the turnover rate (kcat) and the substrate affinity (Km).
| Protease | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pepsin | This compound | Data not available | Data not available | Data not available |
| Mns-Gly-Gly-Phe-Phe-OP4P | 0.037 | 0.19 | 5135 | |
| Thermolysin | This compound | Data not available | Data not available | Data not available |
| Dansyl-Gly-Phe-Ala | 0.090 | 1.4 | 15556 | |
| Chymotrypsin | This compound | Likely a substrate | Data not available | Data not available |
| N-Ac-Phe-Gly-NH₂ | Synthesis substrate | - | - | |
| Cathepsin D | Z-Arg-Gly-Phe-Phe-Leu-MNA | Poor substrate | - | - |
Note: The data for alternative substrates are provided for comparative context and were not determined in a direct head-to-head study with this compound. Mns = mansyl; OP4P = 3-(4-pyridyl)propyl-1-oxy.
Based on available information, this compound is a recognized substrate for pepsin and thermolysin[1]. The Phenylalanine residue in the P1 position aligns with the known preference of pepsin for bulky, hydrophobic amino acids at this position. Similarly, thermolysin, a metalloendopeptidase, is known to favor hydrophobic residues at the P1' position, which would correspond to the position following the cleaved Gly-Phe bond.
There is evidence to suggest that this compound may also be a substrate for chymotrypsin. Chymotrypsin is known to cleave peptide bonds C-terminal to aromatic amino acids like Phenylalanine. Furthermore, a structurally similar compound, Z-Gly-Gly-Phe-CH2Cl, has been shown to act as an inhibitor that binds to the active site of chymotrypsin.
Conversely, studies using substrates with a similar core structure, such as Z-Arg-Gly-Phe-Phe-Leu-MNA for Cathepsin D, have indicated that it is a poor substrate compared to others like hemoglobin. This suggests that this compound may not be an effective substrate for all proteases with a general preference for hydrophobic residues.
Experimental Protocols
Determining the kinetic parameters of a protease with this compound requires a robust experimental setup. As this substrate does not contain a chromogenic or fluorogenic reporter group, its cleavage is typically monitored using High-Performance Liquid Chromatography (HPLC).
General Protocol for Determining Protease Activity using HPLC
This protocol provides a framework for assessing the hydrolysis of this compound by a protease of interest.
Materials:
-
Protease of interest (e.g., Pepsin, Thermolysin)
-
This compound substrate
-
Appropriate assay buffer (e.g., for Pepsin: 100 mM sodium acetate, pH 4.0; for Thermolysin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in the assay buffer to create a stock solution (e.g., 10 mM).
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 mM to 5 mM).
-
Prepare the protease solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate dilutions and the enzyme solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to each substrate dilution.
-
Incubate the reactions at a constant temperature.
-
At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Monitor the elution of the substrate (this compound) and the product (Z-Gly-Gly and Phe-OH) by absorbance at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and/or product at each time point.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Visualizing the Process
To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for determining protease kinetics.
Caption: Enzymatic cleavage of this compound.
Conclusion
This compound is a valuable substrate for studying proteases with a preference for hydrophobic residues, particularly pepsin and thermolysin. While a comprehensive, direct comparative dataset of its specificity is not yet available, the provided information and protocols offer a solid foundation for its application in protease research. The use of HPLC-based assays is essential for accurately quantifying its hydrolysis. For a broader understanding of a protease's specificity profile, it is recommended to use this compound in conjunction with a panel of other substrates, including those with different amino acid sequences and reporter tags. This approach will provide a more complete picture of the enzyme's activity and selectivity.
References
Structure-Activity Relationship of Z-Gly-Gly-Phe-OH and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Z-Gly-Gly-Phe-OH, chemically known as N-Carbobenzoxy-glycyl-glycyl-L-phenylalanine, serves as a valuable molecular scaffold in the exploration of enzyme inhibitors and ion channel modulators. Its inherent biological activity and amenability to chemical modification make it and its analogs prime candidates for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Comparative Biological Activity
This compound has been identified as a substrate for the enzymes pepsin and thermolysin. Furthermore, it exhibits inhibitory activity against open sodium channels, with a reported half-maximal inhibitory concentration (IC50) of 15.8 μM under pepsin catalysis. This section compares the biological activities of this compound and its conceptual analogs based on general principles of tripeptide inhibitor design.
Table 1: Structure-Activity Relationship Insights for Tripeptide Inhibitors
| Position/Modification | General Effect on Inhibitory Potency | Rationale |
| P1 (Phenylalanine) | Critical for binding. Modifications to the phenyl ring (e.g., substitution) can significantly alter potency and selectivity. | The P1 residue often fits into a hydrophobic pocket (S1 pocket) of the enzyme's active site. |
| P2 (Glycine) | Tolerant to some substitutions. Introduction of bulkier or charged residues can influence binding affinity. | The S2 pocket can vary in size and polarity among different proteases. |
| P3 (Glycine) | Generally less critical for binding affinity but can influence solubility and pharmacokinetic properties. | This position is often more solvent-exposed. |
| N-terminal (Z-group) | The benzyloxycarbonyl (Z) group provides a hydrophobic interaction and protects the N-terminus. Different protecting groups can modulate activity. | The N-terminal protecting group can interact with the enzyme surface outside the primary binding pockets. |
| C-terminal (-OH) | The free carboxylate is often crucial for interaction with positively charged residues in the active site. Esterification or amidation can significantly reduce or alter activity. | The C-terminal carboxylate can form key electrostatic interactions or hydrogen bonds. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust SAR studies. Below are methodologies for key assays relevant to the evaluation of this compound and its analogs.
Pepsin Inhibition Assay
This assay is designed to determine the potency of compounds in inhibiting the proteolytic activity of pepsin.
Materials:
-
Pepsin (porcine gastric mucosa)
-
Substrate: N-Ac-Phe-Tyr(I2) (or a similar fluorogenic substrate)
-
Assay Buffer: 50 mM Sodium Citrate, pH 2.0
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of pepsin in the assay buffer.
-
Prepare serial dilutions of the test compounds (analogs of this compound) in the assay buffer.
-
To each well of the microplate, add 50 µL of the pepsin solution.
-
Add 5 µL of the test compound dilution to the respective wells. For the control (no inhibitor), add 5 µL of assay buffer with DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) at regular intervals for 30 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Thermolysin Inhibition Assay
This protocol is used to assess the inhibitory effect of compounds on the activity of thermolysin, a metalloproteinase.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus
-
Substrate: Z-Gly-Pro-Leu-Gly-Pro (or a similar fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of thermolysin in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 50 µL of the thermolysin solution to each well.
-
Add 5 µL of the test compound dilution to the appropriate wells. Use assay buffer with DMSO for the control.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 340/420 nm) over time at 37°C.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Calculate the IC50 value as described for the pepsin assay.
Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique directly measures the effect of compounds on sodium channel currents in living cells.
Materials:
-
Cell line expressing the sodium channel of interest (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
Test compounds dissolved in the external solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture the cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage-step protocol (e.g., holding potential of -100 mV, followed by a depolarizing step to -10 mV for 20 ms).
-
Perfuse the cell with the external solution containing a known concentration of the test compound.
-
After a few minutes of equilibration, record the sodium currents again using the same voltage protocol.
-
Wash out the compound with the external solution and ensure the current returns to baseline.
-
Repeat steps 5-7 for a range of compound concentrations.
-
Measure the peak inward current at each concentration and calculate the percentage of inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Methodologies and Relationships
Graphical representations are essential for understanding complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes in SAR studies.
Caption: Workflow for the structure-activity relationship (SAR) study of this compound analogs.
Caption: Logical relationships in the SAR of this compound analogs.
A Researcher's Guide to Peptide Substrate Performance: Benchmarking Z-Gly-Gly-Phe-OH Against Commercial Alternatives for Carboxypeptidase A
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating accurate and reproducible enzyme kinetic data. This guide provides an objective comparison of the performance of the peptide substrate Z-Gly-Gly-Phe-OH against established commercial alternatives for Carboxypeptidase A (CPA), a key metalloenzyme involved in protein digestion and peptide processing.
Carboxypeptidase A (EC 3.4.17.1) catalyzes the hydrolysis of C-terminal peptide bonds, showing a strong preference for residues with aromatic or bulky aliphatic side chains, such as phenylalanine, tyrosine, and leucine. The data and protocols presented herein offer a framework for selecting the optimal substrate based on experimental needs, balancing factors like sensitivity, catalytic efficiency, and ease of use.
Performance Comparison of Carboxypeptidase A Substrates
The efficacy of an enzyme substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate (a lower Km suggests higher affinity). The kcat value, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio, kcat/Km, is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic performance of this compound (using the closely related Cbz-Gly-Gly-L-Phe as a proxy) and two widely used commercial substrates with Carboxypeptidase A.
| Substrate | Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source |
| Z-Gly-Gly-L-Phe (Proxy for this compound) | Unlabeled Peptide | 0.50 | 91 | 1.82 x 10⁵ | Bovine Pancreas CPA |
| Hippuryl-L-Phe | Unlabeled Peptide | 0.43 | 142 | 3.30 x 10⁵ | Bovine Pancreas CPA |
| FA-Phe-Phe | Chromogenic | 0.16 | 13 | 8.13 x 10⁴ | Human CPA1 |
Note: Z- (benzyloxycarbonyl) and Cbz- (carbobenzoxy) are identical N-terminal protecting groups. Data for Cbz-Gly-Gly-L-Phe is used as a direct proxy for this compound due to structural and functional equivalence.
Enzymatic Reaction and Assay Workflow
The fundamental action of Carboxypeptidase A is the cleavage of the C-terminal amino acid from a peptide chain. This process is central to protein digestion in the small intestine.
A typical experimental workflow for measuring CPA activity involves preparing the enzyme and substrate, initiating the reaction, and monitoring product formation over time using spectrophotometry.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable kinetic data. Below are protocols for the substrates discussed.
Protocol 1: Assay using Hippuryl-L-Phenylalanine
This classic method relies on monitoring the increase in absorbance at 254 nm as the peptide bond is cleaved, releasing hippuric acid.
Materials:
-
Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Substrate Stock: 1.0 mM Hippuryl-L-Phenylalanine in Assay Buffer.
-
Enzyme: Carboxypeptidase A from bovine pancreas, diluted in 10% LiCl.
-
Equipment: UV-Vis Spectrophotometer with temperature control.
Procedure:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.
-
To a 3 mL quartz cuvette, add 2.9 mL of the Substrate Stock solution.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium and record a baseline reading.
-
Initiate the reaction by adding 0.1 mL of diluted Carboxypeptidase A enzyme solution and mix thoroughly by inversion.
-
Immediately begin recording the absorbance at 254 nm continuously for 5 minutes.
-
Calculate the initial reaction velocity (ΔA/min) from the linear portion of the curve.
-
The concentration of product formed is calculated using the molar extinction coefficient of hippuric acid.
Protocol 2: Assay using FA-Phe-Phe (Chromogenic Substrate)
This method utilizes a chromogenic substrate where cleavage of the C-terminal phenylalanine results in a detectable shift in absorbance, typically monitored around 336 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 7.5.
-
Substrate Stock: A series of dilutions of FA-Phe-Phe in Assay Buffer (e.g., from 0.05 mM to 1.0 mM) to determine Michaelis-Menten kinetics.
-
Enzyme: Purified Carboxypeptidase A (e.g., human recombinant CPA1).
-
Equipment: UV-Vis Spectrophotometer with temperature control.
Procedure:
-
Set the spectrophotometer to 336 nm and equilibrate the cell holder to 25°C[1].
-
Pipette the desired volume of Assay Buffer and a specific concentration of the FA-Phe-Phe substrate into a cuvette.
-
Incubate for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small, fixed amount of Carboxypeptidase A enzyme.
-
Record the decrease in absorbance at 336 nm for 5-10 minutes.
-
Determine the initial velocity from the linear portion of the reaction curve.
-
Repeat steps 2-6 for each substrate concentration.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax (from which kcat is calculated).
Protocol 3: General Assay for this compound
The assay for this compound would follow a similar principle to that of Hippuryl-L-Phe, monitoring the release of the N-blocked peptide product. Alternatively, a ninhydrin-based method can be used to quantify the release of free phenylalanine.
Materials:
-
Assay Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Substrate Stock: this compound dissolved in buffer.
-
Enzyme: Carboxypeptidase A.
-
Detection Reagent (Optional): Ninhydrin reagent for endpoint analysis.
Procedure (Spectrophotometric):
-
Follow the general procedure outlined in Protocol 1, monitoring for an absorbance change based on the difference in extinction coefficients between the substrate and its products at a suitable wavelength (determined empirically).
-
Alternatively, for an endpoint assay: a. Set up multiple reaction tubes with buffer and substrate. b. Initiate the reaction with the enzyme at timed intervals. c. Stop the reaction at specific time points by adding a quenching agent (e.g., a strong acid). d. Quantify the amount of free phenylalanine released using the ninhydrin colorimetric reaction, which is measured at 570 nm. e. Calculate the reaction rate from the amount of product formed over time.
References
Safety Operating Guide
Personal protective equipment for handling Z-Gly-Gly-Phe-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Z-Gly-Gly-Phe-OH. The following procedures are designed to ensure safe handling, use, and disposal of this peptide synthesis reagent.
This compound is a tripeptide derivative used as a building block in peptide synthesis.[1] While it is a stable, solid compound, proper personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent recommendation for handling this compound and other reagents in peptide synthesis is the use of standard laboratory PPE to prevent inhalation, ingestion, and skin or eye contact.[2][3] A risk assessment should be conducted to determine if additional PPE is required for the specific procedures being performed.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a seal around the eyes are required to protect from splashes.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves should be worn to prevent skin contact.[2][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[2][4] |
| Respiratory | Fume Hood | All handling of the solid powder and any solutions should be conducted in a certified chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from reception to use in an experimental setting. The compound is typically a white to off-white crystalline powder.[2]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption, which can degrade the product.[5]
-
Store the compound in a tightly sealed container at its recommended temperature of 2–8°C, protected from light and moisture.[2]
2. Preparation for Weighing and Dissolving:
-
All manipulations of the solid powder must be performed inside a certified chemical fume hood to avoid inhalation of airborne particles.[3][6]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.
-
Ensure a chemical waste container is accessible within the fume hood.
3. Weighing the Compound:
-
Don the required PPE (goggles, lab coat, gloves).
-
Carefully open the container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a tared analytical balance.
-
Promptly and securely close the main container after weighing.
4. Dissolution:
-
This compound is soluble in common organic solvents such as DMSO, DMF, and methanol, and sparingly soluble in water.[2]
-
Add the weighed solid to your reaction vessel inside the fume hood.
-
Slowly add the chosen solvent to the solid.
-
If necessary, sonication can be used to aid dissolution.[5]
5. Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Dispose of any contaminated disposable items (e.g., weigh boats, gloves) in the designated chemical waste container.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure environmental and workplace safety.
-
Unused Product: Unwanted this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid chemical waste container.
-
Solutions: Waste solutions containing this compound should be collected in a properly labeled, sealed liquid waste container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and institutional regulations.[2]
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
